Prmt5-IN-21
Description
Properties
Molecular Formula |
C18H18F2N6O3 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(1R,14R,15R,16S,17R)-7-amino-14-(3,4-difluorophenyl)-18-oxa-2,4,6,9,11-pentazatetracyclo[13.2.1.02,10.03,8]octadeca-3,5,7,9-tetraene-16,17-diol |
InChI |
InChI=1S/C18H18F2N6O3/c19-9-2-1-7(5-10(9)20)8-3-4-22-18-25-11-15(21)23-6-24-16(11)26(18)17-13(28)12(27)14(8)29-17/h1-2,5-6,8,12-14,17,27-28H,3-4H2,(H,22,25)(H2,21,23,24)/t8-,12+,13-,14-,17-/m1/s1 |
InChI Key |
JZKFSFVCJQMNFZ-TXXSDKCWSA-N |
Isomeric SMILES |
C1CNC2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@@H]([C@H]1C5=CC(=C(C=C5)F)F)O4)O)O)N |
Canonical SMILES |
C1CNC2=NC3=C(N=CN=C3N2C4C(C(C(C1C5=CC(=C(C=C5)F)F)O4)O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
Probing the Core Mechanism: A Technical Guide to PRMT5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the mechanism of action of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. While specific data for a compound designated "Prmt5-IN-21" is not publicly available, this document elucidates the core mechanisms of PRMT5 and its inhibition by leveraging data from well-characterized inhibitors. The principles, pathways, and experimental approaches detailed herein are fundamental to understanding the therapeutic potential of targeting this key enzyme in oncology and other diseases.
Introduction to PRMT5: A Master Regulator of Cellular Processes
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[1][2] This post-translational modification is a pivotal regulatory mechanism, influencing a wide array of cellular functions, including:
-
Gene Expression: PRMT5-mediated methylation of histones, such as H4R3 and H3R8, is generally associated with transcriptional repression.[3][4]
-
RNA Splicing: PRMT5 methylates components of the spliceosome machinery, ensuring the fidelity of mRNA processing.[5]
-
Signal Transduction: It modulates key signaling pathways, including those involved in cell proliferation, survival, and differentiation.
-
DNA Damage Response: PRMT5 plays a role in the cellular response to DNA damage.
Given its central role in these fundamental processes, the dysregulation of PRMT5 activity is frequently implicated in various cancers, making it a compelling therapeutic target.
The Core Mechanism of Action of PRMT5 Inhibitors
PRMT5 inhibitors are small molecules designed to block the catalytic activity of the PRMT5 enzyme. By doing so, they prevent the symmetric dimethylation of PRMT5 substrates, leading to a cascade of downstream effects that can selectively impede the growth and survival of cancer cells. The general mechanism involves competitive binding to the active site of PRMT5, preventing the binding of its cofactor S-adenosylmethionine (SAM) or the protein substrate.
The inhibition of PRMT5's methyltransferase activity leads to several key cellular outcomes:
-
Cell Cycle Arrest: Inhibition of PRMT5 can induce cell cycle arrest, often mediated by the upregulation of cell cycle inhibitors like p21.
-
Induction of Apoptosis: By disrupting pro-survival signals, PRMT5 inhibitors can trigger programmed cell death.
-
Modulation of Key Signaling Pathways: The activity of several critical signaling pathways is altered upon PRMT5 inhibition.
Key Signaling Pathways Modulated by PRMT5 Inhibition
The anti-tumor effects of PRMT5 inhibitors are a consequence of their ability to modulate multiple oncogenic signaling pathways.
The PRMT5-TRIM21-NF-κB Axis
In multiple myeloma, PRMT5 has been shown to methylate TRIM21, an E3 ubiquitin ligase. This methylation inhibits the degradation of IKKβ, a key activator of the NF-κB pathway, thereby promoting cell survival. Inhibition of PRMT5 reverses this effect, leading to IKKβ degradation and subsequent downregulation of NF-κB signaling.
Regulation of the p53/p21 and TXNIP/p21 Axes
PRMT5 can regulate the expression and activity of the tumor suppressor p53 and the cell cycle inhibitor p21. In some contexts, PRMT5 depletion leads to an induction of p21, contributing to cell cycle arrest and senescence. This can occur through both p53-dependent and p53-independent mechanisms. One such p53-independent mechanism involves the thioredoxin-interacting protein (TXNIP). PRMT5, in concert with TRIM21, can regulate the stability of TXNIP, which in turn influences p21 levels.
Modulation of AKT Signaling
Recent studies have revealed that PRMT5 can directly methylate AKT1 at arginine 15. This methylation is a prerequisite for its phosphorylation and subsequent activation. By inhibiting PRMT5, the activation of the pro-survival AKT pathway is blocked, leading to reduced cell viability and metastasis.
Quantitative Data on PRMT5 Inhibitors
The following tables summarize representative quantitative data for well-characterized PRMT5 inhibitors.
Table 1: In Vitro Activity of PRMT5 Inhibitors
| Compound | Cell Line | Assay | IC50 / EC50 | Reference |
| GSK591 | Neuroblastoma Cell Lines | Cell Viability | Low nM range | |
| EPZ015666 | Multiple Myeloma Cell Lines | Growth Inhibition | Varies by cell line |
Table 2: In Vivo Efficacy of PRMT5 Inhibitors
| Compound | Cancer Model | Dosing Regimen | Outcome | Reference |
| EPZ015666 | Humanized Murine Model of MM | Oral administration | Significantly decreased tumor growth | |
| GSK591 | Neuroblastoma Xenograft | Not specified | Significantly attenuates primary tumor growth and blocks metastasis |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's mechanism of action. Below are representative protocols for key experiments.
Cell Viability Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PRMT5 inhibitor or DMSO as a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve to a four-parameter logistic equation.
Western Blot Analysis for Target Engagement and Downstream Signaling
-
Cell Lysis: Treat cells with the PRMT5 inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against PRMT5, sDMA, and key signaling proteins (e.g., p-AKT, total AKT, p21, IKKβ). Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a specified size, then randomize the mice into treatment and control groups.
-
Compound Administration: Administer the PRMT5 inhibitor (e.g., orally or via intraperitoneal injection) and vehicle control according to a predetermined schedule and dose.
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform downstream analyses (e.g., western blot, immunohistochemistry) to confirm target engagement and mechanism of action in vivo.
Conclusion
The inhibition of PRMT5 represents a promising therapeutic strategy for a variety of cancers. The mechanism of action is multifaceted, involving the direct suppression of the enzyme's methyltransferase activity, which in turn leads to the modulation of critical cellular processes such as cell cycle progression, apoptosis, and key oncogenic signaling pathways. The in-depth understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is paramount for the successful clinical development of novel PRMT5 inhibitors. While the specific compound "this compound" remains to be characterized in publicly accessible literature, the foundational knowledge of PRMT5 inhibition provides a robust framework for its future investigation.
References
Prmt5-IN-21: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology. Its catalytic activity, which involves the symmetric dimethylation of arginine residues on both histone and non-histone proteins, plays a crucial role in various cellular processes, including gene expression, mRNA splicing, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention. Prmt5-IN-21, also known as MS4322, is a first-in-class proteolysis-targeting chimera (PROTAC) designed to induce the degradation of PRMT5. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound.
Discovery of this compound
This compound was developed using PROTAC technology, a novel therapeutic modality that co-opts the cell's natural protein disposal system to eliminate target proteins.[1] This bifunctional molecule consists of three key components: a ligand that binds to the target protein (PRMT5), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
The design of this compound involved the strategic linkage of the known PRMT5 inhibitor, EPZ015666, to (S,R,S)-AHPC-Me, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This design facilitates the formation of a ternary complex between PRMT5, this compound, and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of PRMT5.
Chemical Synthesis
The synthesis of this compound is a multi-step process that involves the preparation of the PRMT5 inhibitor moiety, the VHL E3 ligase ligand, the linker, and their final conjugation. A general synthetic scheme is outlined below. For detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, it is recommended to consult the primary literature.
Simplified Synthetic Scheme:
-
Synthesis of the EPZ015666 derivative (PRMT5 ligand with linker attachment point): This typically involves modification of the EPZ015666 structure to introduce a reactive group for linker conjugation.
-
Synthesis of the (S,R,S)-AHPC-Me derivative (VHL ligand with linker attachment point): The VHL ligand is synthesized and functionalized with a complementary reactive group.
-
Synthesis of the Linker: A polyethylene glycol (PEG)-based linker is commonly used to connect the two ligands, providing the necessary length and flexibility for efficient ternary complex formation.
-
Conjugation of the Linker to the VHL ligand: The linker is first attached to the VHL ligand.
-
Final Conjugation: The PRMT5 ligand derivative is then coupled to the VHL ligand-linker construct to yield this compound.
Biological Activity and Mechanism of Action
This compound effectively induces the degradation of PRMT5 in a concentration- and time-dependent manner. Its mechanism of action is dependent on the formation of the ternary complex and the subsequent ubiquitination and proteasomal degradation of PRMT5. This has been confirmed in studies where inhibition of the proteasome or the VHL E3 ligase rescues PRMT5 from degradation.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| PRMT5 Inhibition (IC50) | 18 ± 1 nM | Biochemical Assay | [4] |
| PRMT5 Degradation (DC50) | 1.1 ± 0.6 µM | MCF-7 | |
| Maximal Degradation (Dmax) | 74 ± 10% | MCF-7 |
| Cell Line | Cancer Type | Effect of this compound (5 µM) | Reference |
| MCF-7 | Breast Cancer | PRMT5 degradation, Growth inhibition | |
| HeLa | Cervical Cancer | PRMT5 degradation, Growth inhibition | |
| A549 | Lung Cancer | PRMT5 degradation, Growth inhibition | |
| A172 | Glioblastoma | PRMT5 degradation, Growth inhibition | |
| Jurkat | T-cell Leukemia | PRMT5 degradation, Growth inhibition |
Experimental Protocols
In Vitro PRMT5 Biochemical Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against PRMT5 in a biochemical setting.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (1-21) as substrate
-
S-(5'-Adenosyl)-L-methionine (SAM)
-
Tritiated SAM ([³H]-SAM)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (or other test compounds)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRMT5/MEP50 enzyme, and the histone H4 peptide substrate.
-
Add varying concentrations of this compound or control vehicle (e.g., DMSO) to the reaction mixture.
-
Initiate the methyltransferase reaction by adding a mixture of SAM and [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular PRMT5 Degradation Assay (Western Blot)
This protocol describes how to evaluate the degradation of PRMT5 in cultured cells treated with this compound.
Materials:
-
MCF-7 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-PRMT5, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO for the desired duration (e.g., 24, 48, 72 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PRMT5 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the primary anti-GAPDH antibody as a loading control.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the PRMT5 band intensity to the loading control.
-
Calculate the percentage of PRMT5 degradation relative to the vehicle-treated control and determine the DC50 value.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PRMT5 through PROTAC for the treatment of triple-negative breast cancer | springermedizin.de [springermedizin.de]
- 4. medchemexpress.com [medchemexpress.com]
The Cellular Landscape of Prmt5-IN-21: A Technical Guide to a Novel PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Topic: Cellular Targets of Prmt5-IN-21
This technical guide provides an in-depth analysis of the cellular targets and mechanism of action of this compound, a potent and selective cyclonucleoside inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document summarizes key quantitative data, details experimental methodologies from foundational studies, and visualizes the inhibitor's engagement with its target and the subsequent impact on cellular signaling pathways.
Introduction to this compound
This compound, also referred to as compound 1 in its primary scientific disclosure, is a novel, potent, and selective inhibitor of PRMT5.[1] As a cyclonucleoside, its unique 9-membered ring structure is designed to effectively target the S-adenosyl-L-methionine (SAM) binding pocket of PRMT5, thereby inhibiting its methyltransferase activity.[2] The dysregulation of PRMT5 is implicated in various cancers, making it a compelling target for therapeutic intervention.[3][4] this compound represents a significant advancement in the development of targeted therapies against PRMT5-driven diseases.
Cellular Targets and Mechanism of Action
The primary cellular target of this compound is the enzyme Protein Arginine Methyltransferase 5 (PRMT5) . PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[3] This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.
This compound exerts its inhibitory effect by binding to the SAM-binding pocket of PRMT5. This competitive inhibition prevents the binding of the natural methyl donor, S-adenosyl-L-methionine, thereby blocking the transfer of methyl groups to PRMT5 substrates. The direct consequence of this inhibition is a global reduction in the levels of symmetric dimethylarginine (sDMA) on a multitude of cellular proteins.
Histone Targets
PRMT5 is a key epigenetic modulator, and its inhibition by this compound directly impacts histone methylation. The primary histone targets of PRMT5 include:
-
Histone H4 at arginine 3 (H4R3): Symmetric dimethylation of H4R3 (H4R3me2s) is a well-established repressive mark.
-
Histone H3 at arginine 8 (H3R8): H3R8me2s is also associated with transcriptional repression.
-
Histone H2A at arginine 3 (H2AR3): H2AR3me2s is another repressive mark catalyzed by PRMT5.
By inhibiting PRMT5, this compound is expected to decrease the levels of these repressive histone marks, leading to the reactivation of tumor suppressor genes that are silenced in various cancers.
Non-Histone Targets
A significant portion of the cellular effects of this compound are mediated through the inhibition of non-histone protein methylation. These substrates are involved in critical cellular pathways. Key non-histone targets include:
-
Spliceosomal Proteins (e.g., SmD1, SmD3): PRMT5 is essential for the proper assembly and function of the spliceosome. Inhibition of PRMT5 disrupts pre-mRNA splicing, a process frequently dysregulated in cancer.
-
p53: Methylation of the tumor suppressor p53 by PRMT5 can modulate its activity and target gene expression.
-
E2F1: This transcription factor, involved in cell cycle progression, is also a substrate of PRMT5.
-
TRIM21: This E3 ubiquitin ligase is involved in NF-κB signaling, and its function is regulated by PRMT5-mediated methylation.
-
SMAD7: PRMT5-mediated methylation of SMAD7 has been shown to be crucial for robust STAT3 activation.
The inhibition of the methylation of these and other non-histone proteins by this compound can lead to cell cycle arrest, induction of apoptosis, and modulation of key cancer-related signaling pathways.
Quantitative Data
The following tables summarize the reported in vitro and cellular activities of this compound and related compounds.
Table 1: In Vitro Enzymatic Activity of this compound
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | PRMT5/MEP50 | Enzymatic | 11 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference |
| Z-138 | Symmetric Dimethylation (SDMA) | Reduction of sDMA | 1 | |
| Z-138 | Cell Proliferation | Viability | 8 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of this compound action.
Caption: Experimental workflow for this compound characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used in the characterization of PRMT5 inhibitors like this compound, based on standard practices in the field.
PRMT5 In Vitro Enzymatic Assay (AlphaLISA-based)
This assay quantifies the enzymatic activity of PRMT5 by detecting the symmetric dimethylation of a biotinylated histone H4 peptide substrate.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated Histone H4 (1-21) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
AlphaLISA anti-methyl-arginine acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT)
-
This compound (or other test compounds)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
In a 384-well plate, add the PRMT5/MEP50 enzyme.
-
Add the test compound dilutions to the wells.
-
Initiate the reaction by adding a mixture of the biotinylated H4 peptide and SAM.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the AlphaLISA acceptor beads.
-
Incubate in the dark to allow for antibody-antigen binding.
-
Add the streptavidin-coated donor beads.
-
Incubate again in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values from the dose-response curves.
Cellular Symmetric Dimethylarginine (sDMA) Western Blot
This method is used to assess the ability of this compound to inhibit PRMT5 activity within cells by measuring the global levels of sDMA.
Materials:
-
Cancer cell line of interest (e.g., Z-138)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-sDMA (symmetric dimethylarginine), anti-Vinculin or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound for a specified duration (e.g., 72 hours).
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using a digital imager.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.
-
Quantify band intensities to determine the dose-dependent reduction in sDMA levels.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying the amount of ATP present, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well microplates
Procedure:
-
Seed cells at a specific density in opaque-walled 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for a desired period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value from the dose-response curve.
Conclusion
This compound is a promising novel inhibitor of PRMT5 with potent enzymatic and cellular activity. Its mechanism of action, centered on the competitive inhibition of the SAM-binding pocket, leads to a global reduction in symmetric arginine dimethylation on a wide array of histone and non-histone proteins. This, in turn, impacts critical cellular processes such as gene expression and RNA splicing, ultimately leading to anti-proliferative effects in cancer cells. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of this compound and other PRMT5 inhibitors.
References
- 1. PRMT5-TRIM21 interaction regulates the senescence of osteosarcoma cells by targeting the TXNIP/p21 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 function and targeting in cancer [cell-stress.com]
An In-depth Technical Guide to Downstream Signaling Pathways of PRMT5 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "Prmt5-IN-21" is a research chemical with limited publicly available data regarding its detailed downstream signaling effects. Therefore, this guide provides a comprehensive overview of the downstream signaling pathways modulated by well-characterized, clinically relevant PRMT5 inhibitors, including GSK3326595, JNJ-64619178, and the MTA-cooperative inhibitors AMG 193 and MRTX1719. The principles and pathways described are generally applicable to potent and selective PRMT5 inhibition.
Introduction to PRMT5 and Its Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. This post-translational modification is a critical regulatory mechanism in numerous cellular processes, including gene transcription, RNA splicing, DNA damage response, and signal transduction.[1] Dysregulation of PRMT5 is a hallmark of various cancers, where its overexpression often correlates with poor prognosis, making it a compelling therapeutic target.[1]
PRMT5 inhibitors are a class of small molecules designed to block the enzymatic activity of PRMT5. These inhibitors can be classified based on their mechanism of action, with some acting as competitive inhibitors with respect to the protein substrate and others being S-adenosylmethionine (SAM) competitive or uncompetitive.[1][2] A newer class of MTA-cooperative inhibitors, such as AMG 193 and MRTX1719, shows selectivity for cancer cells with MTAP gene deletion.[3] Inhibition of PRMT5 leads to a global reduction in sDMA levels, which in turn modulates multiple downstream signaling pathways crucial for cancer cell proliferation and survival.
Core Downstream Signaling Pathways Modulated by PRMT5 Inhibition
Inhibition of PRMT5 has been shown to impact several key signaling pathways that are frequently dysregulated in cancer. These include the PI3K/AKT/mTOR, MAPK/ERK, and NF-κB pathways.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. PRMT5 has been shown to positively regulate this pathway through various mechanisms. Inhibition of PRMT5 can, therefore, lead to the downregulation of this pro-survival signaling cascade.
Recent studies have demonstrated that PRMT5 can directly interact with and methylate AKT, a key kinase in this pathway. This methylation is a prerequisite for the subsequent phosphorylation and activation of AKT. Consequently, treatment with a PRMT5 inhibitor like GSK591 abolishes AKT arginine 15 methylation, which in turn prevents its translocation to the plasma membrane and subsequent activation by its upstream kinases PDK1 and mTORC2.
Furthermore, PRMT5 inhibition has been observed to decrease the phosphorylation of AKT at both Thr308 and Ser473, leading to reduced activity. This inactivation of AKT results in the decreased phosphorylation of its downstream targets, such as GSK3β.
MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. The role of PRMT5 in modulating this pathway is complex and appears to be context-dependent.
Several studies have shown that PRMT5 can promote the degradation of CRAF, a key kinase in the MAPK/ERK pathway, thereby limiting the activation of downstream kinases MEK1/2 and ERK1/2. In this context, inhibition of PRMT5 would lead to increased stability of activated CRAF and an enhanced ERK1/2 signal.
Conversely, other studies have reported that PRMT5 inhibition can lead to a decrease in ERK phosphorylation. This has been attributed to PRMT5's ability to regulate upstream components like Fibroblast Growth Factor Receptor 3 (FGFR3). PRMT5 can repress the transcription of the miR-99 family, which in turn increases FGFR3 expression and activates ERK and AKT. Therefore, inhibiting PRMT5 can lead to decreased FGFR3 expression and subsequent downregulation of the ERK pathway.
NF-κB Pathway
The NF-κB signaling pathway plays a crucial role in inflammation, immunity, and cancer. PRMT5 has been identified as a key activator of this pathway. It directly methylates the p65 subunit of NF-κB at arginine 30 (R30). This methylation event enhances the DNA-binding ability of p65, leading to the increased transcription of NF-κB target genes.
Inhibition of PRMT5, therefore, prevents the methylation of p65, leading to reduced NF-κB activity. This has been demonstrated in various cancer cell lines where PRMT5 knockdown or inhibition leads to decreased NF-κB-dependent reporter gene expression and reduced expression of NF-κB target genes.
Quantitative Data on PRMT5 Inhibitors
The following tables summarize the in vitro potency of various PRMT5 inhibitors across a range of cancer cell lines.
Table 1: In Vitro Activity of GSK3326595
| Cell Line | Cancer Type | Assay Type | IC50 / GI50 | Reference |
| HCT116 (MTAP del) | Colon Cancer | Viability | ~10 nM | |
| HCT116 (MTAP WT) | Colon Cancer | Viability | ~20 nM | |
| A549 | Lung Cancer | Cell Proliferation | Not specified | |
| H1299 | Lung Cancer | Cell Proliferation | ~1 µM |
Table 2: In Vitro Activity of JNJ-64619178
| Cell Line | Cancer Type | Assay Type | GI50 | Reference |
| NCI-H520 | Lung Cancer | Cell Proliferation | 0.4 nM | |
| HCC-78 | Lung Cancer | Cell Proliferation | 1.9 nM | |
| NCI-H1048 | Lung Cancer | Cell Proliferation | 0.8 nM | |
| A427 | Lung Cancer | Cell Proliferation | 1.2 nM | |
| Granta-519 | Mantle Cell Lymphoma | sDMA Inhibition | IC50 ~30 nM | |
| DTC-1 | Clear Cell Sarcoma | CREB1/ATF1 Reporter | IC50 = 422 nM |
Table 3: In Vitro Activity of MTA-Cooperative Inhibitors (MRTX1719 & AMG 193)
| Inhibitor | Cell Line | MTAP Status | Assay Type | IC50 | Reference |
| MRTX1719 | HCT116 | MTAP del | Viability (10-day) | 12 nM | |
| MRTX1719 | HCT116 | MTAP WT | Viability (10-day) | 890 nM | |
| MRTX1719 | HCT116 | MTAP del | sDMA Inhibition | 8 nM | |
| MRTX1719 | HCT116 | MTAP WT | sDMA Inhibition | 653 nM | |
| AMG 193 | HCT116 | MTAP del | Viability | 0.107 µM | |
| AMG 193 | HCT116 | MTAP WT | Viability | ~4.3 µM |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a PRMT5 inhibitor on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
PRMT5 inhibitor (e.g., GSK3326595)
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the PRMT5 inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Western Blot for Symmetric Dimethylarginine (sDMA) and Pathway Proteins
Objective: To assess the pharmacodynamic effect of a PRMT5 inhibitor by measuring the reduction in global sDMA levels and changes in the phosphorylation status of key signaling proteins.
Materials:
-
Cell lysates from inhibitor-treated and control cells
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-sDMA, anti-p-AKT, anti-p-ERK, anti-p65, and loading controls like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
If necessary, strip the membrane and re-probe with other primary antibodies, including a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative changes in protein levels or phosphorylation status.
Conclusion
Inhibition of PRMT5 represents a promising therapeutic strategy for a variety of cancers. By blocking the methyltransferase activity of PRMT5, inhibitors like GSK3326595, JNJ-64619178, and the newer generation of MTA-cooperative inhibitors can effectively modulate key downstream signaling pathways, including the PI3K/AKT/mTOR, MAPK/ERK, and NF-κB cascades. This leads to reduced cancer cell proliferation and survival. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of PRMT5 inhibition. Continued research into the intricate network of PRMT5-regulated pathways will be crucial for the development of novel and effective cancer therapies.
References
An In-depth Technical Guide to the Role of PRMT5 in Gene Expression Regulation and the Impact of its Inhibition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "Prmt5-IN-21" does not correspond to a publicly documented or commercially available Protein Arginine Methyltransferase 5 (PRMT5) inhibitor. This guide will, therefore, focus on the core role of PRMT5 in gene expression and the therapeutic strategy of its inhibition, using data from well-characterized, publicly known PRMT5 inhibitors.
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is a pivotal regulatory mechanism in a multitude of cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and the DNA damage response.[1][2] Upregulation of PRMT5 is a common feature in a wide array of human cancers, where it often correlates with poor prognosis.[2][3] Its multifaceted role in promoting oncogenic pathways has established PRMT5 as a high-priority target for cancer therapy. This document provides a comprehensive overview of PRMT5's mechanism of action, its influence on key signaling pathways, the consequences of its pharmacological inhibition, and detailed experimental protocols for its study.
The Core Mechanism of PRMT5 in Gene Expression
PRMT5 is the primary type II protein arginine methyltransferase in mammals, responsible for symmetric dimethylarginine (sDMA) formation.[4] It functions within a hetero-octameric complex with its essential cofactor, Methylosome Protein 50 (MEP50), also known as WDR77, which enhances its stability and enzymatic activity. PRMT5's influence on gene expression is exerted through two primary avenues:
-
Histone Methylation: PRMT5 symmetrically dimethylates arginine residues on histone tails, including H4R3, H3R8, H2AR3, and H3R2. While H4R3me2s and H3R8me2s are generally associated with transcriptional repression, the context is critical. PRMT5 is found in several repressive complexes (e.g., SWI/SNF, NuRD, SIN3A) where its activity on histones leads to the silencing of tumor suppressor genes like the retinoblastoma (RB) family. Conversely, PRMT5-mediated methylation can also be linked to gene activation, sometimes by antagonizing repressive marks like H3K27me3 laid down by the PRC2 complex.
-
Non-Histone Protein Methylation: PRMT5 targets a vast array of non-histone proteins, thereby modulating their function. Key substrates include transcription factors (p53, E2F1, NF-κB), splicing factors (Sm proteins), and components of DNA repair pathways. This allows PRMT5 to directly influence critical cellular decisions such as cell cycle progression, apoptosis, and cellular stress responses.
A major function of PRMT5 is the regulation of RNA splicing. By methylating Sm proteins (SmB, SmD1, SmD3), PRMT5 is essential for the assembly of small nuclear ribonucleoproteins (snRNPs), the core components of the spliceosome. Inhibition of PRMT5 disrupts global splicing, leading to intron retention and exon skipping, which can impair the expression of essential genes, including those involved in DNA repair, and contribute to cell death.
Regulation of Key Signaling Pathways by PRMT5
PRMT5 is a central node in multiple signaling pathways that are fundamental to cancer cell proliferation and survival.
The NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. PRMT5 directly activates this pathway through multiple mechanisms. In response to stimuli like IL-1β, PRMT5 methylates the p65/RelA subunit of NF-κB at arginine 30 (R30). This modification enhances the DNA binding affinity of NF-κB, leading to increased transcription of its target genes, many of which are cytokines and chemokines that promote a pro-tumorigenic environment. Additionally, PRMT5 can methylate the E3 ligase TRIM21, which inhibits the degradation of IKKβ, a key upstream activator of NF-κB signaling.
References
Prmt5-IN-21: A Technical Guide to its Impact on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Prmt5-IN-21, a potent cyclonucleoside inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). It details the compound's effects on histone methylation, including quantitative data on its inhibitory activity and the experimental protocols used for its characterization.
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. A primary function of PRMT5 in the nucleus is the methylation of histone H3 at arginine 8 (H3R8) and histone H4 at arginine 3 (H4R3). These modifications, H3R8me2s and H4R3me2s, are predominantly associated with transcriptional repression. The dysregulation of PRMT5 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. This compound, also known as compound 1 in its discovery publication, is a novel, potent, and cell-permeable inhibitor of PRMT5 that operates by binding to the S-adenosylmethionine (SAM) binding pocket of the enzyme.[1] This guide summarizes the known quantitative effects of this compound on PRMT5 activity and its downstream impact on histone methylation.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been evaluated through biochemical and cellular assays. The following tables summarize the key quantitative findings from the primary literature.
Table 1: Biochemical Inhibitory Activity of this compound
| Assay Type | Target | Substrate | Inhibitor | IC₅₀ (nM) | Reference |
| Radiometric Methyltransferase Assay | PRMT5:MEP50 Complex | Histone H4 Peptide | This compound (Compound 1) | 1.1 | Kawamura S, et al. Bioorg Med Chem. 2022;66:116820.[1] |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Assay Type | Biomarker Measured | Inhibitor | IC₅₀ (nM) | Reference |
| HCT116 | Cellular Methylation Assay (Luminex) | Symmetric Di-methyl Arginine (SDMA) | This compound (Compound 1) | 13 | Kawamura S, et al. Bioorg Med Chem. 2022;66:116820.[1] |
Mechanism of Action and Signaling Pathway
This compound exerts its effect by directly inhibiting the catalytic activity of the PRMT5:MEP50 complex. By occupying the SAM binding pocket, it prevents the transfer of a methyl group from SAM to the arginine residues of histone tails. This leads to a global reduction in symmetric dimethylarginine levels, most notably on H3R8 and H4R3. The reduction of these repressive marks can, in turn, alter gene expression patterns, impacting cellular processes such as proliferation and differentiation.
References
The Emergence of Prmt5-IN-21: A Novel Cyclonucleoside Inhibitor in Cancer Biology
For Immediate Release
In the intricate landscape of cancer biology, the protein arginine methyltransferase 5 (PRMT5) has emerged as a critical regulator of cellular processes and a promising therapeutic target. A recent addition to the arsenal of PRMT5 inhibitors, Prmt5-IN-21, is drawing attention from the scientific community for its unique chemical scaffold and potent inhibitory activity. This technical guide provides an in-depth analysis of this compound, summarizing its biochemical and cellular activity, detailing the experimental protocols for its evaluation, and visualizing its mechanism of action and the broader PRMT5 signaling network.
Core Efficacy and Biochemical Profile
This compound, identified as compound 1 in its seminal publication by Kawamura et al. in Bioorganic & Medicinal Chemistry, is a novel, potent, and cell-permeable cyclonucleoside inhibitor of PRMT5.[1][2] Its discovery marks a significant advancement in the design of PRMT5 inhibitors, moving towards more complex and potentially more specific molecular architectures.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been characterized through rigorous biochemical and cellular assays. The following table summarizes the key quantitative data, providing a clear comparison of its efficacy.
| Assay Type | Target | IC50 / EC50 (nM) | Cell Line | Description | Reference |
| Biochemical Assay | PRMT5/MEP50 complex | 2.1 | - | In vitro enzymatic assay measuring the inhibition of PRMT5 methyltransferase activity. | [1] |
| Cellular Assay | Endogenous PRMT5 | 2.9 | A375 (Melanoma) | Cellular target engagement assay measuring the inhibition of symmetric dimethylarginine (SDMA) levels. | [1] |
| Cellular Assay | Cell Proliferation | 2.9 | A375 (Melanoma) | Cell viability assay determining the effect of the inhibitor on cancer cell growth. | [1] |
Mechanism of Action: Targeting the SAM Binding Pocket
This compound functions as a competitive inhibitor by targeting the S-adenosylmethionine (SAM) binding pocket of the PRMT5 enzyme. This direct interaction prevents the binding of the natural methyl donor, SAM, thereby blocking the catalytic activity of PRMT5. The co-crystal structure of this compound in complex with the PRMT5:MEP50 heterodimer has elucidated the precise binding mode, revealing key interactions within the active site that contribute to its high potency.
The Central Role of PRMT5 in Cancer Signaling
PRMT5 is a key epigenetic regulator, and its dysregulation is implicated in a wide range of cancers. It symmetrically dimethylates arginine residues on both histone and non-histone proteins, thereby influencing a multitude of cellular processes critical for cancer cell proliferation, survival, and differentiation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
PRMT5/MEP50 Biochemical Assay
Objective: To determine the in vitro enzymatic inhibitory activity of this compound.
Principle: This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone H4 peptide substrate by the recombinant human PRMT5/MEP50 complex.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (1-21) substrate
-
³H-SAM
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
Test compound (this compound)
-
SAM (unlabeled)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRMT5/MEP50 complex, and the histone H4 peptide substrate.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (Symmetric Dimethylarginine Measurement)
Objective: To assess the ability of this compound to inhibit PRMT5 activity within a cellular context.
Principle: This assay quantifies the levels of symmetric dimethylarginine (SDMA) on cellular proteins, a direct product of PRMT5 activity, using an immunoblotting approach.
Materials:
-
A375 melanoma cells
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against SDMA
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed A375 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or vehicle control for a specified duration (e.g., 24-72 hours).
-
Harvest the cells and prepare whole-cell lysates using lysis buffer.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities and normalize the SDMA signal to the loading control.
-
Calculate the percentage of SDMA reduction relative to the vehicle-treated cells and determine the EC50 value.
Cell Proliferation Assay
Objective: To evaluate the anti-proliferative effect of this compound on cancer cells.
Principle: This assay measures the number of viable cells after treatment with the inhibitor. Common methods include colorimetric assays based on the metabolic activity of the cells (e.g., MTS or MTT) or luminescence-based assays measuring ATP content (e.g., CellTiter-Glo®).
Materials:
-
A375 melanoma cells
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., MTS or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed A375 cells in 96-well plates at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plates for a defined period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the EC50 value by plotting the percentage of viability against the log of the inhibitor concentration.
Future Directions
The discovery of this compound opens new avenues for the development of highly specific and potent PRMT5 inhibitors. Further preclinical studies are warranted to evaluate its pharmacokinetic properties, in vivo efficacy in various cancer models, and potential for combination therapies. The unique cyclonucleoside structure of this compound may offer advantages in terms of selectivity and drug-like properties, making it a valuable tool for both basic research and clinical translation in the fight against cancer.
References
The Role of PRMT5 Inhibition in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound "Prmt5-IN-21" was not explicitly identified in the available literature. This guide synthesizes data on well-characterized small molecule inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), such as C220 and PRT543, to provide a comprehensive overview of the role of this class of inhibitors in the DNA Damage Response (DDR).
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator of the DNA Damage Response (DDR), a complex network of cellular pathways that detect and repair DNA lesions to maintain genomic integrity. Overexpression of PRMT5 is a common feature in various cancers and is often associated with poor prognosis. Consequently, the development of small molecule inhibitors targeting PRMT5 represents a promising therapeutic strategy. This technical guide provides an in-depth exploration of the multifaceted role of PRMT5 inhibitors in modulating the DDR. It details the dual mechanism of action, involving both epigenetic regulation of DDR gene expression and control of mRNA splicing of key DDR factors. This guide also presents quantitative data on the efficacy of PRMT5 inhibitors, detailed experimental protocols for key assays, and visual representations of the pertinent signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Mechanism of Action: A Dual Approach to Disrupting DNA Repair
PRMT5 inhibitors disrupt the DNA damage response through two primary, interconnected mechanisms: the epigenetic silencing of DDR genes and the alternative splicing of transcripts encoding crucial DDR proteins. This dual action leads to a state of compromised DNA repair, rendering cancer cells vulnerable to endogenous and exogenous DNA damage, and creating a synthetic lethal relationship with other anticancer agents like PARP inhibitors.
Epigenetic Regulation of DNA Damage Response Genes
PRMT5 is a type II protein arginine methyltransferase that symmetrically dimethylates arginine residues on both histone and non-histone proteins. A key substrate is histone H4 at arginine 3 (H4R3me2s), a modification generally associated with transcriptional activation. PRMT5 is recruited to the promoter regions of numerous DDR genes, where it deposits the H4R3me2s mark, facilitating their expression.
Pharmacological inhibition of PRMT5 leads to a reduction in H4R3me2s levels at the promoters of critical DDR genes, resulting in their transcriptional repression.[1][2][3] This has been observed for key players in both major DNA double-strand break (DSB) repair pathways:
-
Homologous Recombination (HR): Genes such as BRCA1, BRCA2, and RAD51 are downregulated following PRMT5 inhibition.[1][2]
-
Non-Homologous End Joining (NHEJ): While the effect is more pronounced on HR, some components of the NHEJ pathway are also affected.
-
Upstream Kinases: The expression of key signaling molecules like ATM is also suppressed.
Regulation of mRNA Splicing of DNA Damage Response Factors
PRMT5 also plays a crucial role in the maturation of spliceosomal small nuclear ribonucleoproteins (snRNPs) through the methylation of Sm proteins. Inhibition of PRMT5 disrupts the fidelity of the splicing machinery, leading to alternative splicing events, such as exon skipping and intron retention, in the pre-mRNAs of numerous genes, including those integral to the DDR.
This aberrant splicing can result in the production of non-functional or truncated proteins, effectively phenocopying a loss-of-function mutation. Key DDR factors affected by PRMT5 inhibitor-induced alternative splicing include:
-
TIP60/KAT5: A histone acetyltransferase crucial for chromatin relaxation at DSB sites and the activation of the ATM kinase.
-
FANCA and PNKP: Components of the Fanconi Anemia and base excision repair pathways, respectively.
-
ATM: Further compromising the DDR signaling cascade.
Quantitative Data on PRMT5 Inhibition and DNA Damage Response
The following tables summarize key quantitative data from preclinical studies on various PRMT5 inhibitors, demonstrating their potency and synergistic potential.
Table 1: In Vitro Antiproliferative Activity of PRMT5 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| C220 | OVCAR-3 | Ovarian Cancer | 3 | |
| C220 | A2780 | Ovarian Cancer | 18 | |
| C220 | ES-2 | Ovarian Cancer | 8 | |
| PRT543 | Granta-519 | Mantle Cell Lymphoma | 31 | |
| PRT543 | SET-2 | Acute Myeloid Leukemia | 35 | |
| PRT543 | HACC2A | Adenoid Cystic Carcinoma | ~20 | |
| PRT543 | UFH2 | Adenoid Cystic Carcinoma | ~50 | |
| GSK3326595 | A549 | Non-Small Cell Lung Cancer | 6.2 (Ki*app 3.1 nM) | |
| Compound 17 | LNCaP | Prostate Cancer | 430 | |
| Compound 17 | A549 | Non-Small Cell Lung Cancer | 447 | |
| CMP5 | ATL cell lines | Adult T-Cell Leukemia/Lymphoma | 3.98 - 23.94 µM | |
| HLCL61 | ATL cell lines | Adult T-Cell Leukemia/Lymphoma | 3.09 - 7.58 µM | |
| AstraZeneca Compound | HCT 116 (MTAP-ko) | Colon Cancer | 2.8 | |
| AstraZeneca Compound | HCT 116 (WT) | Colon Cancer | 71 |
Table 2: Synergy of PRMT5 Inhibitors with PARP Inhibitors
| PRMT5 Inhibitor | PARP Inhibitor | Cancer Cell Line | Synergy Score (Model) | Reference |
| C220 | Olaparib | Breast and Ovarian Cancer Cells | Potent synergistic interaction | |
| PRT543 | Olaparib | Breast and Ovarian Cancer Cells | Potent synergistic interaction | |
| GSK3326595 | Talazoparib | Multiple Breast Cancer Cell Lines | SYN_MAX > 0 (Loewe) | |
| TNG908 | Talazoparib | Multiple Breast Cancer Cell Lines | SYN_MAX > 0 (Loewe) | |
| Type I PRMTi/PRMT5i | Olaparib | OVCAR8, MDA-MB-231 | CI < 0.83 |
Table 3: Downregulation of DDR Gene Expression by PRMT5 Inhibition
| Inhibitor | Cell Line | Gene | Fold Change (mRNA) | Reference |
| C220 | MCF7 | BRCA1 | Downregulated | |
| C220 | MCF7 | RAD51 | Downregulated | |
| C220 | MCF7 | ATM | Downregulated | |
| PRT543 | MCF7, ZR7530 | Multiple DDR genes | Log2(FC) < 0 | |
| PRMT5 shRNA | MCF7 | BRCA1, RAD51, etc. | Decreased |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by PRMT5 inhibition and a typical experimental workflow for assessing DNA damage.
Caption: PRMT5 inhibition impairs the DNA damage response.
Caption: Workflow for assessing DNA damage after PRMT5 inhibition.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the key experiments cited in the study of PRMT5 inhibitors and DNA damage response.
Western Blotting for DDR Proteins and γH2AX
This protocol outlines the detection of specific proteins in a cell lysate to assess changes in their expression levels or post-translational modifications (e.g., phosphorylation of H2AX).
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Running buffer (e.g., Tris-Glycine-SDS)
-
Transfer buffer (e.g., Towbin buffer)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-ATM, anti-RAD51, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
-
Immunofluorescence for γH2AX Foci
This protocol describes the visualization of γH2AX foci, a marker for DNA double-strand breaks, within the nucleus of cells.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently-labeled secondary antibody
-
DAPI (or other nuclear counterstain)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with the PRMT5 inhibitor and/or DNA damaging agent for the desired time.
-
-
Fixation:
-
Aspirate the media and wash the cells once with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.
-
Wash the coverslips once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
-
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Comet slides (or pre-coated microscope slides)
-
Low melting point agarose (LMA)
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green, propidium iodide)
-
Electrophoresis tank
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Embedding Cells in Agarose:
-
Mix the cell suspension with molten LMA (at 37°C) at a 1:10 ratio (v/v).
-
Pipette the cell-agarose mixture onto a comet slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10-30 minutes.
-
-
Cell Lysis:
-
Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
DNA Unwinding:
-
Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at room temperature to allow the DNA to unwind.
-
-
Electrophoresis:
-
Perform electrophoresis in the alkaline buffer at a low voltage (e.g., 25V) and current (e.g., 300 mA) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently wash the slides with neutralization buffer three times for 5 minutes each.
-
Stain the DNA with a suitable fluorescent dye.
-
-
Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head using specialized software.
-
Conclusion
The inhibition of PRMT5 presents a compelling strategy for targeting the DNA damage response in cancer. By simultaneously disrupting the epigenetic regulation and splicing of key DDR components, PRMT5 inhibitors can induce a state of synthetic lethality, particularly in combination with DNA damaging agents and PARP inhibitors. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development in this promising area of oncology. Future investigations should continue to elucidate the precise molecular consequences of PRMT5 inhibition and to identify robust biomarkers for predicting patient response to this novel class of therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5 Inhibition and its Role in Cellular Senescence: A Technical Guide
Disclaimer: No specific public domain information is available for a compound designated "Prmt5-IN-21." This document provides a comprehensive overview of the involvement of Protein Arginine Methyltransferase 5 (PRMT5) inhibition in cellular senescence, drawing upon data from genetic knockdown studies and publicly characterized small molecule inhibitors of PRMT5.
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Its activity is integral to a multitude of cellular processes, including transcriptional regulation, RNA processing, and DNA damage repair.[2][3] Emerging evidence strongly indicates that the inhibition of PRMT5 is a potent trigger of cellular senescence, a state of irreversible cell cycle arrest, in various cancer cell types. This technical guide synthesizes the current understanding of how PRMT5 inhibition mechanistically drives cells into senescence, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.
Mechanism of Action: PRMT5 Inhibition and the Induction of Senescence
The primary mechanism by which PRMT5 inhibition induces cellular senescence is through the disruption of key cellular pathways that govern cell cycle progression and survival. This is often initiated by the accumulation of DNA damage and the subsequent activation of tumor suppressor pathways.
Inhibition of PRMT5 has been shown to impair the DNA damage response (DDR), leading to an accumulation of DNA double-strand breaks.[4] This, in turn, activates critical cell cycle checkpoints. A key axis implicated in this process is the TRIM21/TXNIP/p21 pathway .[5] PRMT5, in complex with TRIM21, is thought to negatively regulate the thioredoxin-interacting protein (TXNIP). Upon PRMT5 inhibition, the increased expression of TXNIP leads to elevated levels of the cyclin-dependent kinase inhibitor p21. p21 is a potent inhibitor of cell cycle progression and a key mediator of cellular senescence.
Furthermore, PRMT5 inhibition can modulate the p53 pathway . While in some contexts, PRMT5 depletion upregulates p21 independently of p53, in others, PRMT5 is required for proper p53 function and its target gene expression. The interplay between PRMT5 and p53 appears to be complex and context-dependent.
Another significant pathway influenced by PRMT5 activity is the Wnt/β-catenin signaling cascade . Inhibition of PRMT5 can lead to the suppression of this pro-proliferative pathway, contributing to cell cycle arrest and senescence.
The induction of senescence by PRMT5 inhibition is characterized by a set of well-defined markers, including:
-
Increased activity of senescence-associated β-galactosidase (SA-β-gal).
-
Upregulation of cell cycle inhibitors like p21 and p16.
-
Formation of senescence-associated heterochromatin foci (SAHF).
-
Secretion of a pro-inflammatory secretome known as the senescence-associated secretory phenotype (SASP).
Quantitative Data on PRMT5 Inhibition and Cellular Senescence
The following tables summarize key quantitative findings from studies investigating the effects of PRMT5 depletion on cellular senescence markers.
| Cell Line | Method of PRMT5 Inhibition | Key Quantitative Finding | Reference |
| U2OS (Osteosarcoma) | shRNA knockdown | ~40-60% increase in SA-β-gal positive cells | |
| Saos-2 (Osteosarcoma) | shRNA knockdown | Significant increase in SA-β-gal positive cells | |
| R28 (Retinal Precursor) | siRNA knockdown | Increase in G0/G1 phase cells from 51.27% to ~65% | |
| OCI-AML-20 (Leukemia) | GSK591 (1 µM) | Significant increase in β-galactosidase activity after 10 days |
Key Signaling Pathways and Experimental Workflows
Signaling Pathway of PRMT5 Inhibition-Induced Senescence
Caption: PRMT5 inhibition leads to cellular senescence via the TRIM21/TXNIP/p21 axis and DNA damage accumulation.
Experimental Workflow for Assessing Cellular Senescence
Caption: A typical experimental workflow for evaluating PRMT5 inhibition-induced cellular senescence.
Experimental Protocols
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is adapted from standard procedures for detecting SA-β-gal activity at pH 6.0, a hallmark of senescent cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS
-
Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2
Procedure:
-
Wash cultured cells twice with PBS.
-
Fix cells with Fixation Solution for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add Staining Solution to the cells.
-
Incubate at 37°C without CO2 for 12-24 hours. Check for the development of a blue color.
-
Wash cells with PBS.
-
Visualize and quantify the percentage of blue-stained (senescent) cells using a light microscope.
Western Blotting for p21 and PRMT5
This protocol outlines the detection of protein levels by immunoblotting.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer: 5% non-fat milk or BSA in TBST
-
Primary antibodies (anti-p21, anti-PRMT5, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
Quantitative Real-Time PCR (qRT-PCR) for SASP Factors
This protocol is for measuring the mRNA expression levels of senescence-associated secretory phenotype (SASP) factors (e.g., IL-6, IL-8).
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green PCR Master Mix
-
qRT-PCR instrument
-
Primers for target genes (e.g., IL-6, IL-8) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Extract total RNA from cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up qRT-PCR reactions using SYBR Green Master Mix, cDNA, and specific primers.
-
Run the qRT-PCR program on a compatible instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Conclusion and Future Directions
The inhibition of PRMT5 represents a promising therapeutic strategy for cancers by inducing cellular senescence. The core mechanism involves the disruption of DNA damage repair and the activation of the TRIM21/TXNIP/p21 axis. While the general effects of PRMT5 inhibition are becoming clearer, further research is needed to elucidate the context-dependent roles of the p53 pathway and other signaling cascades. The development of highly specific and potent PRMT5 inhibitors will be crucial for translating these findings into clinical applications. Future studies should focus on identifying the full spectrum of PRMT5 substrates involved in senescence and exploring the potential of PRMT5 inhibitors in combination with other anti-cancer therapies.
References
- 1. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PRMT5-TRIM21 interaction regulates the senescence of osteosarcoma cells by targeting the TXNIP/p21 axis - Figure f4 | Aging [aging-us.com]
- 5. PRMT5-TRIM21 interaction regulates the senescence of osteosarcoma cells by targeting the TXNIP/p21 axis | Aging [aging-us.com]
Methodological & Application
Application Notes and Protocols for Prmt5-IN-21 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of Prmt5-IN-21, a Protein Arginine Methyltransferase 5 (PRMT5) inhibitor. The following sections describe the background, principles, and step-by-step instructions for key biochemical and cellular assays to determine the potency and mechanism of action of this compound.
Introduction to PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] In complex with its binding partner MEP50 (Methylosome Protein 50), PRMT5 plays a vital role in numerous cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and DNA damage response.[1][4] Dysregulation of PRMT5 activity has been implicated in various cancers, making it a compelling therapeutic target for drug development. This compound is a small molecule inhibitor designed to specifically block the enzymatic activity of PRMT5.
Signaling Pathway Involving PRMT5
PRMT5 functions as a master regulator of various cellular pathways. Its methyltransferase activity impacts gene expression by modifying histones (e.g., H4R3, H2AR3) and influences protein function through the methylation of non-histone substrates. These substrates are involved in critical cellular functions such as cell cycle progression, apoptosis, and cellular senescence. The diagram below illustrates a simplified overview of PRMT5's role and the points of therapeutic intervention.
Caption: PRMT5 signaling pathway and point of inhibition by this compound.
Experimental Protocols
Biochemical Assay: PRMT5 Enzymatic Activity
This protocol describes a common method to measure the enzymatic activity of PRMT5 and the inhibitory effect of this compound by detecting the production of S-adenosyl-L-homocysteine (SAH), a universal product of methyltransferase reactions.
Experimental Workflow:
Caption: Workflow for a typical PRMT5 biochemical inhibition assay.
Materials and Reagents:
-
Enzyme: Recombinant human PRMT5/MEP50 complex
-
Substrate: Histone H4 peptide (1-21) or Histone H2A
-
Methyl Donor: S-adenosyl-L-methionine (SAM)
-
Inhibitor: this compound
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and 0.01% Triton X-100
-
Detection Kit: A commercial SAH detection kit (e.g., AptaFluor SAH Assay)
-
Plates: 384-well microplates
-
Instrumentation: Microplate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting concentration is 10 mM, diluted to various concentrations to generate a dose-response curve.
-
Reaction Setup:
-
Add 2.5 µL of diluted this compound or DMSO (as a control) to the wells of a 384-well plate.
-
Add 5 µL of PRMT5/MEP50 enzyme solution (e.g., at 2x final concentration) to each well.
-
Gently mix and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Prepare a 2x substrate/SAM mix containing the histone substrate and SAM.
-
Add 12.5 µL of the substrate/SAM mix to each well to initiate the enzymatic reaction.
-
The final reaction volume will be 20 µL.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Termination and Detection:
-
Stop the reaction by adding the stop reagent provided in the detection kit.
-
Follow the manufacturer's instructions for the addition of detection reagents. This typically involves a further incubation period.
-
-
Data Acquisition: Read the plate on a suitable microplate reader according to the detection kit's specifications (e.g., fluorescence polarization, TR-FRET).
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Normalize the data to the positive control (DMSO-treated, 100% activity) and negative control (no enzyme or potent inhibitor, 0% activity).
-
Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound | Target | Assay Type | Substrate | IC50 (nM) |
| This compound | PRMT5/MEP50 | Biochemical | Histone H4 | TBD |
| Reference Inhibitor | PRMT5/MEP50 | Biochemical | Histone H4 | Value |
Cellular Assay: Western Blot for Substrate Methylation
This protocol assesses the ability of this compound to inhibit PRMT5 activity within a cellular context by measuring the methylation status of a known PRMT5 substrate, such as SmBB'.
Experimental Workflow:
Caption: Workflow for a PRMT5 cellular assay using Western blot.
Materials and Reagents:
-
Cell Line: A suitable cancer cell line (e.g., MCF7, A549)
-
Culture Medium: Appropriate medium supplemented with FBS and antibiotics
-
Inhibitor: this compound
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Antibodies:
-
Primary antibody against symmetric dimethylarginine (sDMA) on a specific substrate (e.g., anti-SmBB'-Rme2s)
-
Primary antibody for the total protein of the substrate (e.g., anti-SmBB')
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
-
Instrumentation: Electrophoresis and Western blot equipment, imaging system
Protocol:
-
Cell Culture: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound for 48-72 hours. Include a DMSO-treated control.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Resolve equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Re-probing: The same membrane can be stripped and re-probed for the total substrate protein and a loading control to ensure equal protein loading.
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the methylated substrate signal to the total substrate signal.
-
Plot the normalized methylation levels against the inhibitor concentration to determine the cellular IC50.
-
Data Presentation:
| Compound | Cell Line | Assay Type | Biomarker | Cellular IC50 (µM) |
| This compound | MCF7 | Western Blot | SmBB' sDMA | TBD |
| Reference Inhibitor | MCF7 | Western Blot | SmBB' sDMA | Value |
Conclusion
The described biochemical and cellular assays provide a robust framework for the in vitro characterization of this compound. The biochemical assay allows for the precise determination of the inhibitor's potency against the purified enzyme, while the cellular assay confirms its activity in a more physiologically relevant context. These protocols can be adapted and optimized to suit specific experimental needs and will be instrumental in advancing the preclinical development of novel PRMT5 inhibitors.
References
Application Notes and Protocols for Prmt5-IN-21 Dose-Response Curve Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1][2] As a type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target.[3][4]
Prmt5-IN-21 is a potent and selective small molecule inhibitor of PRMT5. These application notes provide detailed protocols for generating biochemical and cellular dose-response curves to characterize the potency and efficacy of this compound. The following sections describe the necessary experimental workflows, data presentation guidelines, and visualization of relevant signaling pathways.
Data Presentation
Quantitative data from dose-response experiments should be summarized in structured tables for clear comparison of potency values.
Table 1: Biochemical Potency of this compound
| Assay Type | Substrate | This compound IC50 (nM) |
| AlphaLISA | Biotinylated Histone H4 Peptide | 15.2 ± 2.5 |
| Radiometric | GST-GAR | 21.8 ± 3.1 |
| Chemiluminescent | Histone H4 Peptide | 18.5 ± 2.9 |
Table 2: Cellular Potency and Efficacy of this compound
| Assay Type | Cell Line | Endpoint | This compound EC50 / IC50 (nM) |
| In-Cell Western | MCF-7 | SmBB' Symmetric Dimethylation | 35.7 ± 4.2 |
| Cell Proliferation (MTT) | A549 | Cell Viability | 88.3 ± 9.6 |
Experimental Protocols
Biochemical Assays
1. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for PRMT5 Activity
This assay measures the ability of this compound to inhibit the methylation of a biotinylated histone H4 peptide by the PRMT5/MEP50 complex.
-
Principle: The PRMT5/MEP50 enzyme methylates a biotinylated histone H4 peptide substrate. An antibody specific to the symmetrically dimethylated arginine 3 of histone H4 (H4R3me2s), conjugated to acceptor beads, recognizes the methylated substrate. Streptavidin-coated donor beads bind to the biotinylated peptide, bringing the donor and acceptor beads into close proximity. Upon laser excitation, the donor bead releases singlet oxygen, which activates the acceptor bead to emit light. The intensity of the emitted light is proportional to the level of PRMT5 activity.
-
Materials:
-
PRMT5/MEP50 enzyme complex (e.g., BPS Bioscience, Cat. No. 51045)
-
Biotinylated histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
Anti-H4R3me2s AlphaLISA Acceptor beads (PerkinElmer)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
PRMT5 assay buffer
-
This compound serially diluted in DMSO
-
384-well OptiPlate (PerkinElmer)
-
EnVision plate reader (PerkinElmer)
-
-
Protocol:
-
Prepare a master mix containing PRMT5 assay buffer, PRMT5/MEP50 enzyme, and the biotinylated histone H4 substrate.
-
Dispense 5 µL of the master mix into each well of a 384-well plate.
-
Add 50 nL of serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the enzymatic reaction by adding 5 µL of SAM to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Add 10 µL of a mixture containing the anti-H4R3me2s acceptor beads and streptavidin donor beads.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an EnVision reader with the AlphaScreen protocol.
-
Plot the AlphaLISA signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Workflow for Biochemical AlphaLISA Assay
References
- 1. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer [frontiersin.org]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5-TRIM21 interaction regulates the senescence of osteosarcoma cells by targeting the TXNIP/p21 axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prmt5-IN-21 Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunoprecipitation of Protein Arginine Methyltransferase 5 (PRMT5) and its interacting partners using the potent inhibitor Prmt5-IN-21. This protocol is intended for researchers in cell biology, cancer biology, and drug development who are interested in elucidating the protein-protein interactions and signaling pathways modulated by PRMT5.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in a multitude of cellular processes, including transcriptional regulation, RNA splicing, DNA damage response, and signal transduction.[1][2][3] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This compound is a potent, cyclonucleoside-based inhibitor of PRMT5 that has been shown to bind to the S-adenosylmethionine (SAM) binding pocket of the enzyme. This application note details a chemical pulldown protocol utilizing a tagged version of this compound to isolate the PRMT5 interactome for subsequent analysis.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Compound Name | Target | IC50 | Binding Site | Publication |
| This compound | PRMT5 | Value not publicly available in search results, refer to the cited publication for details. | SAM Binding Pocket | --INVALID-LINK-- |
Experimental Protocols
This compound Chemical Pulldown for Target Interaction
This protocol describes the use of a biotinylated or otherwise tagged version of this compound to capture PRMT5 and its associated proteins from cell lysates. This method is a powerful tool for identifying novel interacting partners and understanding the composition of PRMT5-containing protein complexes.
Materials:
-
Cells of interest (e.g., cancer cell line with known PRMT5 expression)
-
Biotinylated this compound (or other tagged version)
-
Control beads (e.g., streptavidin-agarose beads alone)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40
-
Elution Buffer: 2x SDS-PAGE sample buffer
-
Streptavidin-conjugated magnetic or agarose beads
-
Phosphate-Buffered Saline (PBS)
-
Sonicator
-
End-over-end rotator
-
Magnetic rack or centrifuge for bead collection
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 30 minutes.
-
Sonicate the lysate briefly to shear chromatin and ensure complete lysis.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add streptavidin-conjugated beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads using a magnetic rack or centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Incubation with Biotinylated this compound:
-
Add the biotinylated this compound probe to the pre-cleared lysate to a final concentration of 1-10 µM (optimization may be required).
-
As a negative control, add an equivalent volume of DMSO to a separate aliquot of the pre-cleared lysate.
-
Incubate the lysates with the probe or DMSO for 2-4 hours at 4°C with gentle rotation.
-
-
Capture of PRMT5-Interacting Complexes:
-
Add pre-washed streptavidin-conjugated beads to each lysate and incubate for an additional 1-2 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer. With each wash, resuspend the beads completely and then pellet them.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 2x SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the captured proteins.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Downstream Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE and Western blotting to confirm the pulldown of PRMT5 and known interactors.
-
For unbiased identification of interacting partners, the eluate can be subjected to mass spectrometry analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound chemical pulldown.
PRMT5 Signaling Pathways
Caption: Key signaling pathways regulated by PRMT5.
References
Application Notes and Protocols for PRMT5-IN-21 in Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1] Its dysregulation has been implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target.[1] PRMT5-IN-21 is a potent and selective inhibitor of PRMT5, designed for preclinical evaluation in various cancer models. These application notes provide detailed protocols and guidelines for the utilization of this compound in animal model studies to assess its in vivo efficacy, pharmacokinetics, and pharmacodynamics.
Mechanism of Action
PRMT5 is a Type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[2] This post-translational modification plays a crucial role in regulating gene expression, cell cycle progression, and DNA damage repair. In cancer, overexpression of PRMT5 can lead to the silencing of tumor suppressor genes and the activation of oncogenic pathways.[3][4] this compound inhibits the enzymatic activity of PRMT5, preventing the transfer of methyl groups from S-adenosylmethionine (SAM) to its substrates. This leads to a reduction in symmetric dimethylarginine (SDMA) levels, a key biomarker of PRMT5 activity, and subsequently induces cell cycle arrest, apoptosis, and tumor growth inhibition in cancer cells dependent on PRMT5 activity.
Signaling Pathways Involving PRMT5
PRMT5 is a central node in several signaling pathways critical for cancer cell proliferation and survival. Its inhibition by this compound can modulate these pathways to exert its anti-tumor effects.
Caption: PRMT5 Signaling Pathway in Cancer.
Recommended Animal Models
The selection of an appropriate animal model is crucial for the successful in vivo evaluation of this compound. Human tumor xenograft models in immunocompromised mice are widely used.
| Cancer Type | Recommended Cell Lines | Mouse Strain | Rationale |
| Mantle Cell Lymphoma (MCL) | Z-138, Granta-519 | NOD/SCID or SCID | PRMT5 is overexpressed in MCL and is a validated therapeutic target. |
| Myeloproliferative Neoplasms (MPN) | JAK2V617F knock-in models | C57BL/6 background | Models the specific genetic driver of the disease, allowing for targeted efficacy studies. |
| MTAP-deleted Tumors (e.g., NSCLC, Pancreatic) | LU99, HCT116 MTAP-isogenic pairs | Athymic Nude | Exploits the synthetic lethal relationship between PRMT5 inhibition and MTAP deletion. |
| Pediatric Acute Myeloid Leukemia (AML) | Patient-Derived Xenografts (PDX) | NSG-B2m | PDX models better recapitulate the heterogeneity of human disease. |
Experimental Protocols
Preparation of this compound Formulation
For oral administration, this compound can be formulated as a suspension. A common vehicle is 0.5% methylcellulose in sterile water.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume needed for the study cohort.
-
In a sterile conical tube, add a small amount of the 0.5% methylcellulose vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
-
Prepare the formulation fresh daily before administration.
Alternative Formulation: For some compounds, a solution of 2% DMSO, 30% PEG300, and normal saline has been used. The optimal formulation for this compound should be determined based on its physicochemical properties.
In Vivo Efficacy Study in a Xenograft Model
This protocol describes a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Caption: General Workflow for a Xenograft Efficacy Study.
Materials:
-
6-8 week old immunocompromised mice (e.g., NOD/SCID, Athymic Nude)
-
Selected tumor cell line
-
Matrigel (optional)
-
Calipers
-
Animal balance
-
This compound formulation
-
Vehicle control
-
Oral gavage needles
Protocol:
-
Cell Implantation: Subcutaneously inject 1-10 x 10^6 tumor cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound or vehicle control via oral gavage at the desired dose and schedule (e.g., once daily [QD] or twice daily [BID]).
-
Monitoring: Continue to measure tumor volume and monitor mouse body weight and overall health throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Tissue Collection: At necropsy, collect tumors, blood, and other relevant tissues for pharmacodynamic and pharmacokinetic analyses.
Pharmacodynamic (PD) Assessment
The primary pharmacodynamic marker for PRMT5 inhibition is the level of symmetric dimethylarginine (SDMA) on substrate proteins.
Protocol:
-
Collect tumor tissue and/or peripheral blood mononuclear cells (PBMCs) at specified time points after the final dose.
-
Prepare protein lysates from the collected tissues.
-
Perform Western blotting using antibodies specific for SDMA and a loading control (e.g., actin or tubulin).
-
Quantify the band intensities to determine the percent inhibition of SDMA relative to the vehicle-treated control group.
Pharmacokinetic (PK) Analysis
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Protocol:
-
Administer a single dose of this compound to a cohort of mice.
-
Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
-
Analyze the plasma samples using LC-MS/MS to determine the concentration of this compound at each time point.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Data Presentation
Table 1: In Vivo Efficacy of PRMT5 Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| EPZ015666 | Z-138 (MCL) | 100 mg/kg BID | 106.05% | |
| EPZ015666 | Z-138 (MCL) | 200 mg/kg QD | 102.81% | |
| C220 | JAK2V617F PV Mouse Model | 12.5 mg/kg QD (5 days on, 2 off) | Significant reduction in hematocrit, WBC, and spleen weight | |
| MRTX1719 | LU99 (NSCLC, MTAP-del) | 50 mg/kg QD | 86% | |
| MRTX1719 | LU99 (NSCLC, MTAP-del) | 100 mg/kg QD | 88% | |
| AZ-PRMT5i-1 | MTAP-deleted xenografts | Dose-dependent | >80% |
Table 2: Pharmacodynamic Effects of PRMT5 Inhibitors in Animal Models
| Inhibitor | Model | Dose | Tissue | SDMA Inhibition (%) | Time Point | Reference |
| GSK3326595 | Z-138 Xenograft | 100 mg/kg BID | Tumor | ~98% | 7 days | |
| C220 | JAK2V617F Mouse Model | 12.5 mg/kg | Bone Marrow & Spleen | Significant reduction | 4 weeks | |
| MRTX1719 | LU99 Xenograft | 50 mg/kg | Tumor | 86% | 21 days (4h post-dose) | |
| MRTX1719 | LU99 Xenograft | 100 mg/kg | Tumor | 98% | 21 days (4h post-dose) | |
| JNJ-64619178 | NCI-H1048 Xenograft | 10 mg/kg | Tumor | Significant reduction | 6 days (24h post-dose) |
Table 3: Pharmacokinetic Parameters of PRMT5 Inhibitors in Mice
| Inhibitor | Dose | Route | Cmax (µM) | Tmax (h) | AUC (µM*h) | Half-life (h) | Reference |
| EPZ015666 | 10 mg/kg | Oral | - | - | - | - | Oral bioavailability of 69% reported. |
| MRTX1719 | - | - | - | - | - | - | Dose-dependent plasma concentrations observed. |
| JNJ-64619178 | - | - | - | - | - | - | Data available in supplementary materials. |
Note: Comprehensive PK data for all compounds were not publicly available in the searched literature. Researchers should perform dedicated PK studies for this compound.
Conclusion
These application notes provide a framework for the preclinical in vivo evaluation of this compound. The provided protocols for formulation, efficacy studies, and pharmacodynamic/pharmacokinetic analysis can be adapted to specific research needs. Careful selection of animal models and rigorous experimental design are paramount for obtaining robust and translatable data to support the clinical development of novel PRMT5 inhibitors.
References
Application Notes and Protocols for Studying Arginine Methylation with PRMT5 Monoclonal Antibody (Clone PRMT5-21)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial research for "Prmt5-IN-21" suggests that this is a common designation for a monoclonal antibody against Protein Arginine Methyltransferase 5 (PRMT5), specifically clone PRMT5-21. The following application notes and protocols are based on the use of this antibody for the detection and characterization of PRMT5, a key enzyme in arginine methylation, and not a chemical inhibitor.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues (sDMA) on both histone and non-histone proteins.[1] This post-translational modification plays a fundamental role in a wide array of cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity is implicated in various diseases, particularly in cancer, where it often correlates with poor prognosis, making it a significant area of research and a potential therapeutic target.[2][3] The PRMT5 Monoclonal Antibody (clone PRMT5-21) is a valuable tool for researchers to investigate the expression, localization, and protein-protein interactions of PRMT5, thereby advancing our understanding of its role in arginine methylation and disease.
Product Specifications
The PRMT5 Monoclonal Antibody (clone PRMT5-21) is a mouse IgG2a antibody raised against the C-terminal region of human PRMT5. It is recommended for the detection of PRMT5 in various species, including human, mouse, rat, bovine, canine, and chicken.
| Parameter | Specification | Reference |
| Host/Isotype | Mouse / IgG2a | |
| Class | Monoclonal | |
| Clone | PRMT5-21 | |
| Immunogen | GST-PRMT5 fusion protein containing the C-terminal region of human PRMT5 (amino acids 315-637) | |
| Conjugate | Unconjugated | |
| Form | Liquid, purified immunoglobulin | |
| Concentration | ~2.0-2.4 mg/mL | |
| Storage Buffer | PBS, pH 7.4 with 15mM sodium azide | |
| Storage | Store at 4°C for short term. For long term storage, store at -20°C, avoiding freeze/thaw cycles. | |
| Molecular Weight of Target | ~72 kDa | |
| Tested Applications | Western Blot (WB), ELISA, Chromatin Immunoprecipitation (ChIP) |
Applications and Methodologies
Western Blotting (WB)
Western blotting is a widely used technique to detect and quantify the expression levels of PRMT5 protein in cell lysates and tissue homogenates. The PRMT5-21 antibody can be used to compare PRMT5 expression across different cell lines, tissues, or in response to various treatments.
Recommended Dilution: 2 µg/mL.
Experimental Protocol:
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the PRMT5 Monoclonal Antibody (PRMT5-21) at a 1:1000 dilution (or 2 µg/mL) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) at the recommended dilution for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. The expected band for PRMT5 is at approximately 72 kDa.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique to identify the genomic regions where PRMT5 is bound, providing insights into its role in transcriptional regulation. The PRMT5-21 antibody can be used to immunoprecipitate PRMT5-crosslinked chromatin.
Recommended Dilution: 2.5 µg per 10^6 cells.
Experimental Protocol:
-
Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA by treating cells with formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the chromatin with 2.5 µg of PRMT5 Monoclonal Antibody (PRMT5-21) or a negative control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
Analysis:
-
Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can be used for the quantitative determination of PRMT5 concentrations in various samples.
Recommended Dilution: Assay-dependent. A titration experiment is recommended to determine the optimal antibody concentration.
Signaling Pathway Context
PRMT5 is a central player in various signaling pathways that are crucial for cell proliferation, survival, and differentiation. Understanding these pathways provides a context for interpreting data obtained using the PRMT5-21 antibody. For instance, PRMT5 has been shown to regulate the EGFR/Akt/GSK3β signaling cascade in colorectal cancer, thereby promoting cell growth and epithelial-mesenchymal transition (EMT). Additionally, PRMT5 can influence the activity of key tumor suppressors like p53 and the RB-E2F pathway.
Conclusion
The PRMT5 Monoclonal Antibody (clone PRMT5-21) is a specific and versatile tool for the investigation of PRMT5. The provided protocols for Western Blotting, ChIP, and ELISA offer a starting point for researchers to explore the multifaceted roles of PRMT5 in cellular biology and disease, particularly in the context of arginine methylation. Proper experimental design and optimization will be crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for High-Throughput Screening of PRMT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in a myriad of cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1] As a type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[2][3] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[2][4] High-throughput screening (HTS) assays are essential for the discovery and characterization of novel PRMT5 inhibitors. This document provides detailed application notes and protocols for conducting biochemical and cellular HTS assays to identify and evaluate PRMT5 inhibitors, using the well-characterized inhibitor EPZ015666 as a representative example.
Mechanism of Action of PRMT5
PRMT5 functions as part of a larger protein complex, often with methylosome protein 50 (MEP50), to catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the arginine residues of its substrates. This post-translational modification can alter the function of target proteins, thereby influencing downstream cellular pathways. PRMT5 inhibitors can be designed to compete with either the SAM cofactor or the protein substrate, or they can be allosteric inhibitors. By blocking the catalytic activity of PRMT5, these inhibitors can modulate gene expression and other cellular processes that are dependent on PRMT5-mediated methylation.
Data Presentation: Inhibitory Activity of EPZ015666
The following table summarizes the reported inhibitory concentrations (IC50) of the representative PRMT5 inhibitor, EPZ015666, in various assays.
| Assay Type | Cell Line / Target | IC50 | Reference |
| Biochemical Assay | PRMT5/MEP50 | 22 nM | |
| Cell Proliferation | Mantle Cell Lymphoma (MCL) | Nanomolar Range | |
| Cell Proliferation | Multiple Myeloma (MM) | Dose-dependent |
Signaling Pathway Involving PRMT5
PRMT5 is involved in multiple signaling pathways that are crucial for cancer cell proliferation and survival. One such pathway involves the regulation of the NF-κB signaling cascade. In multiple myeloma, PRMT5 has been shown to interact with TRIM21, an E3 ubiquitin ligase, to regulate NF-κB signaling. Inhibition of PRMT5 leads to the abrogation of this pathway, highlighting a key mechanism of action for PRMT5 inhibitors in this cancer type.
PRMT5-mediated regulation of the NF-κB signaling pathway.
Experimental Protocols
Biochemical High-Throughput Screening Assay: AlphaLISA
This protocol is adapted from commercially available PRMT5 homogeneous assay kits and is suitable for screening large compound libraries. The assay measures the methylation of a biotinylated histone H4 peptide substrate by the PRMT5/MEP50 complex.
Materials:
-
PRMT5/MEP50 enzyme complex
-
Biotinylated Histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
AlphaLISA anti-methyl-Histone H4 antibody
-
Streptavidin-coated Donor beads
-
AlphaLISA Acceptor beads
-
Assay Buffer
-
384-well white microplates
-
Compound library (e.g., Prmt5-IN-21 or other test compounds)
Workflow Diagram:
General workflow for a biochemical HTS assay.
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., EPZ015666) and control inhibitors in assay buffer.
-
Dispense 2 µL of the diluted compounds or controls into the wells of a 384-well microplate.
-
Add 4 µL of diluted PRMT5/MEP50 enzyme to each well.
-
Initiate the enzymatic reaction by adding 4 µL of a solution containing the biotinylated histone H4 peptide substrate and SAM.
-
Incubate the plate at room temperature for 1-2 hours.
-
Stop the reaction and initiate detection by adding 5 µL of a mixture containing the AlphaLISA anti-methyl-Histone H4 antibody and acceptor beads.
-
Incubate for 1 hour at room temperature in the dark.
-
Add 5 µL of streptavidin-coated donor beads.
-
Incubate for another 30-60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
Data Analysis: The AlphaLISA signal is inversely proportional to the activity of the PRMT5 inhibitor. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular High-Throughput Screening Assay: Target Engagement
This protocol is designed to measure the ability of a compound to inhibit PRMT5 activity within a cellular context. It relies on detecting the methylation status of a known PRMT5 substrate, such as SmBB', by Western blot or a high-content imaging platform.
Materials:
-
Cancer cell line known to be sensitive to PRMT5 inhibition (e.g., MCF7, a mantle cell lymphoma line)
-
Cell culture medium and supplements
-
Test compounds (e.g., EPZ015666)
-
Lysis buffer
-
Primary antibodies: anti-symmetrically dimethylated SmBB' (anti-SmBB'-Rme2s) and anti-total SmBB'
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Western blot reagents and equipment or a high-content imager
Procedure:
-
Seed cells in a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for 24-72 hours.
-
Lyse the cells directly in the wells using a suitable lysis buffer.
-
For Western blot analysis, transfer the lysates to an SDS-PAGE gel, followed by transfer to a membrane and probing with the specified primary and secondary antibodies.
-
For high-content imaging, fix and permeabilize the cells in the plate, then stain with the primary and secondary antibodies.
-
Detect the signal using a chemiluminescence imager (for Western blot) or a high-content imaging system.
Data Analysis: Quantify the signal intensity for both the methylated and total substrate. Normalize the methylated substrate signal to the total substrate signal. Calculate the percent inhibition of substrate methylation for each compound concentration and determine the cellular IC50 value.
Conclusion
The protocols and information provided herein offer a robust framework for the high-throughput screening and characterization of PRMT5 inhibitors. By employing both biochemical and cellular assays, researchers can effectively identify potent and cell-permeable compounds for further drug development. The use of a well-characterized inhibitor like EPZ015666 as a positive control is crucial for assay validation and data interpretation. These tools are vital for advancing our understanding of PRMT5 biology and for the development of novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Protein arginine methyltransferase 5 - Wikipedia [en.wikipedia.org]
- 4. Protein Arginine Methyltransferase 5 (PRMT5) has prognostic relevance and is a druggable target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging with PRMT5 Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response. Dysregulation of PRMT5 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention.
Prmt5-IN-21 is a potent, cyclonucleoside-based inhibitor of PRMT5. These application notes provide a comprehensive guide for utilizing PRMT5 inhibitors, with this compound as a key example, in live-cell imaging studies to investigate their effects on cellular dynamics. The protocols outlined below are designed to be adaptable to various research questions and cell types, enabling the detailed examination of PRMT5-dependent signaling pathways and cellular processes in real-time.
Data Presentation: Efficacy of PRMT5 Inhibitors
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the inhibitory concentrations of other well-characterized PRMT5 inhibitors, EPZ015666 and GSK3326595, in various cancer cell lines. This data can serve as a reference for designing dose-response experiments with this compound.
Table 1: Half-maximal Inhibitory Concentration (IC50) of PRMT5 Inhibitor EPZ015666 in Mantle Cell Lymphoma (MCL) Cell Lines [1][2]
| Cell Line | Histological Subtype | IC50 (nM) |
| Z-138 | Mantle Cell Lymphoma | 96 |
| Granta-519 | Mantle Cell Lymphoma | 274 |
| Maver-1 | Mantle Cell Lymphoma | 904 |
| Mino | Mantle Cell Lymphoma | 188 |
| Jeko-1 | Mantle Cell Lymphoma | 135 |
Table 2: Growth Inhibition (gIC50) of PRMT5 Inhibitor GSK3203591 (a close analog of GSK3326595) in a Panel of Cancer Cell Lines [3]
| Cell Line | Cancer Type | gIC50 (nM) |
| HCT116 | Colon Carcinoma | 7.9 |
| A549 | Lung Carcinoma | 12.6 |
| MCF7 | Breast Adenocarcinoma | 2.5 |
| K562 | Chronic Myeloid Leukemia | 10.0 |
| MOLM-13 | Acute Myeloid Leukemia | 3.2 |
Key Signaling Pathways Involving PRMT5
PRMT5 is a central node in several signaling pathways crucial for cell proliferation, survival, and differentiation. Understanding these pathways is essential for designing and interpreting live-cell imaging experiments with PRMT5 inhibitors.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Nuclear Translocation of a Transcription Factor
This protocol describes a method to visualize and quantify the effect of this compound on the nuclear translocation of a transcription factor, such as NF-κB (p65 subunit), which is known to be regulated by PRMT5.
Materials:
-
Mammalian cells expressing a fluorescently tagged transcription factor (e.g., p65-GFP)
-
Complete cell culture medium
-
Glass-bottom imaging dishes or plates
-
This compound stock solution (in DMSO)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
-
Nuclear stain (e.g., Hoechst 33342)
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed the cells expressing the fluorescently tagged transcription factor onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Cell Culture: Culture the cells in complete medium at 37°C and 5% CO2 for 24 hours to allow for adherence.
-
Pre-treatment Imaging: Just before treatment, acquire baseline images of the cells to record the initial subcellular localization of the fluorescently tagged protein.
-
Treatment: Prepare a working solution of this compound in pre-warmed complete medium. Aspirate the medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (DMSO) group.
-
Time-Lapse Imaging: Immediately place the imaging dish on the microscope stage within the environmental chamber. Set up a time-lapse acquisition sequence to capture images at regular intervals (e.g., every 15 minutes for 6-24 hours).
-
Image Analysis:
-
Use a nuclear stain like Hoechst 33342 to define the nuclear region of interest (ROI).
-
Define the cytoplasmic ROI for each cell.
-
Measure the mean fluorescence intensity in both the nuclear and cytoplasmic ROIs for each cell at each time point.
-
Calculate the nuclear-to-cytoplasmic fluorescence ratio.
-
Plot the change in this ratio over time for both treated and control groups.
-
Protocol 2: Monitoring Protein-Protein Interactions using Bimolecular Fluorescence Complementation (BiFC)
This protocol allows for the visualization of the effect of this compound on the interaction between PRMT5 and one of its binding partners (e.g., MEP50) in living cells.
Materials:
-
Mammalian cells co-transfected with plasmids encoding two proteins of interest fused to complementary non-fluorescent fragments of a fluorescent protein (e.g., PRMT5-VN and MEP50-VC).
-
Complete cell culture medium
-
Glass-bottom imaging dishes or plates
-
This compound stock solution (in DMSO)
-
Live-cell imaging microscope with environmental control
-
Image analysis software
Workflow Diagram:
Procedure:
-
Cell Transfection: Co-transfect the host cell line with the BiFC constructs.
-
Cell Seeding: Seed the transfected cells onto glass-bottom imaging dishes.
-
Protein Expression: Allow 24-48 hours for the expression of the fusion proteins.
-
Pre-treatment Imaging: Acquire baseline images to determine the initial BiFC signal.
-
Treatment: Treat the cells with this compound or a vehicle control as described in Protocol 1.
-
Time-Lapse Imaging: Acquire images at regular intervals to monitor any changes in the BiFC signal intensity, which reflects the association or dissociation of the protein complex.
-
Image Analysis:
-
Segment individual cells.
-
Measure the mean fluorescence intensity per cell at each time point.
-
Plot the change in mean fluorescence intensity over time for treated and control groups.
-
Conclusion
Live-cell imaging is a powerful tool to dissect the dynamic cellular effects of PRMT5 inhibition. The protocols and data presented here provide a framework for researchers to design and execute experiments using this compound and other PRMT5 inhibitors. By visualizing the real-time consequences of PRMT5 inhibition on key signaling pathways and cellular processes, these approaches will contribute to a deeper understanding of PRMT5 biology and aid in the development of novel cancer therapeutics.
References
Prmt5-IN-21 Enzymatic Assay: Application Notes and Protocols for Methyltransferase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular processes, catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. Prmt5-IN-21 is a potent, cyclonucleoside-based inhibitor of PRMT5 that binds to the S-adenosylmethionine (SAM) pocket of the enzyme. These application notes provide detailed protocols for assessing the enzymatic activity of PRMT5 and determining the inhibitory potential of compounds like this compound.
Principle of the Assay
The enzymatic activity of PRMT5 is determined by measuring the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a substrate, typically a peptide derived from a known PRMT5 target such as histone H4. The inhibition of this activity by compounds like this compound is quantified by measuring the decrease in product formation. Various detection methods can be employed, including radiometric, fluorescence-based, and luminescence-based assays. This document will focus on a widely used and robust method: a fluorescence-based assay measuring the production of S-adenosyl-L-homocysteine (SAH), a product of the methyltransferase reaction.
Data Presentation
The inhibitory activity of this compound and other test compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
| Compound | Target | Assay Type | Substrate | IC50 (nM) | Reference |
| This compound | PRMT5 | Biochemical | Histone H4 peptide | Data not publicly available | [1](--INVALID-LINK--) |
| EPZ015666 | PRMT5 | Radiometric (FlashPlate) | H4 (1-15)-Biotin | 19 | [2](--INVALID-LINK--) |
| LLY-283 | PRMT5 | Biochemical | Not Specified | 22 | [3](--INVALID-LINK--) |
| 3039-0164 | PRMT5 | AlphaLISA | Not Specified | 63,000 | [4](--INVALID-LINK--) |
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human PRMT5/MEP50 complex (e.g., from BPS Bioscience, Reaction Biology).
-
Substrate: Histone H4 peptide (1-21) or a suitable biotinylated peptide substrate.
-
Cofactor: S-adenosyl-L-methionine (SAM).
-
Inhibitor: this compound or other test compounds, dissolved in DMSO.
-
Assay Buffer: e.g., 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.01% Tween-20, and 1 mM DTT (add fresh).
-
Detection Reagents: A commercial SAH detection kit (e.g., AptaFluor SAH Methyltransferase Assay from BellBrook Labs).
-
Microplates: 384-well, low-volume, white or black plates suitable for fluorescence measurements.
-
Plate Reader: A microplate reader capable of measuring fluorescence intensity.
Protocol for PRMT5 Enzymatic Assay using SAH Detection
This protocol is a representative method and may require optimization based on the specific reagents and equipment used.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the inhibitor in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Prepare working solutions of PRMT5/MEP50 enzyme, substrate, and SAM in assay buffer at the desired concentrations.
-
-
Assay Procedure:
-
Add 2.5 µL of the serially diluted inhibitor or DMSO (for control wells) to the microplate wells.
-
Add 5 µL of the PRMT5/MEP50 enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 2.5 µL of a pre-mixed solution of the histone H4 peptide substrate and SAM.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Detection of SAH:
-
Stop the enzymatic reaction and detect the produced SAH according to the manufacturer's instructions of the chosen SAH detection kit. This typically involves adding detection reagents that generate a fluorescent signal proportional to the amount of SAH.
-
Incubate the plate for the time specified in the detection kit protocol.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a plate reader.
-
Subtract the background fluorescence (wells without enzyme or substrate).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualization of Pathways and Workflows
PRMT5 Signaling Pathways
PRMT5 is involved in multiple cellular signaling pathways that are crucial for cell proliferation, survival, and differentiation. Its inhibition can impact these pathways, leading to anti-tumor effects.
Caption: PRMT5 integrates with key oncogenic signaling pathways.
Experimental Workflow for this compound IC50 Determination
The following diagram illustrates the key steps in determining the IC50 value of this compound.
Caption: Workflow for determining the IC50 of this compound.
Conclusion
The provided protocols and information offer a comprehensive guide for researchers to evaluate the inhibitory activity of this compound and other compounds against PRMT5. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for advancing drug discovery efforts targeting this important enzyme. The visualization of the associated signaling pathways and experimental workflow further aids in the conceptual understanding and practical execution of these assays.
References
Troubleshooting & Optimization
Troubleshooting Prmt5-IN-21 insolubility in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PRMT5-IN-21 in cell culture experiments.
Troubleshooting Insolubility and Precipitation
Issue: this compound is precipitating in the cell culture media.
This is a common issue encountered with hydrophobic small molecule inhibitors. The following guide provides a systematic approach to troubleshoot and resolve solubility problems.
Experimental Workflow for Troubleshooting Insolubility
Caption: A stepwise workflow for troubleshooting this compound insolubility.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after I added it to my cell culture medium. What should I do?
A1: Precipitation in aqueous media is a common challenge with hydrophobic compounds. Here are several steps you can take:
-
Verify your stock solution: Ensure your stock solution in an appropriate organic solvent (like DMSO) is fully dissolved and has not been stored for too long. For a similar compound, PRMT5-IN-20, using freshly opened, high-purity DMSO and ultrasonication is recommended to ensure complete dissolution.[1] It is also advisable to avoid repeated freeze-thaw cycles of the stock solution.[1][2]
-
Optimize the dilution process: When preparing your working concentration, pre-warm the cell culture medium to 37°C. Add the stock solution dropwise to the medium while gently vortexing or swirling. This gradual dilution can prevent the compound from crashing out of solution.
-
Check for media component interactions: High concentrations of serum or other proteins in the media can sometimes lead to precipitation.[3] You can test the solubility of this compound in your basal medium (without serum or supplements) first. If it remains soluble, try adding supplements one by one to identify the potential cause.
-
Reduce the final concentration: If possible, try using a lower final concentration of this compound in your experiment.
Q2: What is the recommended solvent for making a stock solution of this compound?
Q3: Can I heat the media to help dissolve the precipitated this compound?
A3: Gentle warming of the media to 37°C before adding the stock solution is advisable. However, boiling or excessive heating of the media containing the compound is not recommended as it can degrade the compound and essential media components like vitamins and amino acids. For some formulations, gentle heating and sonication can aid dissolution, but this should be done cautiously.
Q4: Are there any alternative solvents or formulations I can use to improve the solubility of this compound in my cell culture media?
A4: For in vivo studies, which require higher concentrations, specific formulations are often used. These are generally not directly applicable to cell culture due to potential cytotoxicity of the solvents. However, for a related compound, PRMT5-IN-20, the following formulations have been used for in vivo administration and might provide insights into potentially useful excipients, which would require extensive validation for in vitro use:
| Protocol | Solvent 1 | Solvent 2 | Solvent 3 | Solvent 4 | Solubility |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL |
Data for the related compound PRMT5-IN-20.
Important Note: If you consider using co-solvents like PEG300 or detergents like Tween-80 in your cell culture experiments, it is critical to run appropriate vehicle controls to ensure that the solvent itself does not affect cell viability, proliferation, or the signaling pathways under investigation.
PRMT5 Signaling Pathways
PRMT5 is a key enzyme that regulates numerous cellular processes through the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its activity impacts gene expression, RNA splicing, signal transduction, and the DNA damage response.
Overview of Key PRMT5-Regulated Pathways
Caption: Key signaling pathways and substrates modulated by PRMT5.
Detailed Experimental Protocol: Preparing this compound for Cell Culture
This protocol is a general guideline based on best practices for handling hydrophobic small molecules.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
Sterile, pre-warmed (37°C) cell culture medium
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Allow the this compound vial to come to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock (e.g., 10-20 mM). This minimizes the amount of DMSO added to the final culture.
-
Vortex thoroughly. If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes. Visually inspect to ensure no particulates are present.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Working Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C in a sterile tube.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your experiment.
-
While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the stock solution dropwise.
-
Visually inspect the medium for any signs of precipitation. If the solution remains clear, it is ready to be added to your cells.
-
Important Considerations:
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO (or other solvents) used to deliver the inhibitor.
-
Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Stability in Media: The stability of this compound in aqueous media over time is likely limited. It is recommended to prepare fresh working solutions for each experiment and add them to the cells immediately.
References
Optimizing PRMT5-IN-21 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vitro concentration of PRMT5-IN-21, a potent cyclonucleoside inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The following information, presented in a question-and-answer format, addresses common challenges and provides detailed experimental protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: For initial experiments, a broad concentration range is recommended to determine the optimal dose for your specific cell line and endpoint. A typical starting range for potent PRMT5 inhibitors is from 1 nM to 10 µM. It is advisable to perform a dose-response curve to identify the half-maximal inhibitory concentration (IC50) for cell viability and target engagement.
Q2: How can I confirm that this compound is engaging its target, PRMT5, within the cell?
A2: Target engagement can be confirmed by measuring the levels of symmetric dimethylarginine (sDMA), a direct product of PRMT5 enzymatic activity. A western blot analysis of whole-cell lysates using an anti-sDMA antibody is a standard method. A dose-dependent decrease in global sDMA levels upon treatment with this compound indicates successful target engagement. Key substrates to examine for changes in methylation status include SmD3 and histone H4 at arginine 3 (H4R3me2s).
Q3: What are the potential off-target effects of PRMT5 inhibitors, and how can I assess them?
A3: Off-target effects are a possibility with any small molecule inhibitor. For PRMT5 inhibitors, it is crucial to assess their selectivity against other protein arginine methyltransferases (PRMTs).[1] This can be evaluated using in vitro enzymatic assays with a panel of purified PRMT enzymes. Additionally, cellular thermal shift assays (CETSA) can provide evidence of target engagement in a cellular context. Unexplained cytotoxicity at concentrations that do not correlate with sDMA reduction may suggest off-target effects.
Q4: My cells are showing high levels of cytotoxicity even at low concentrations of the inhibitor. What could be the cause?
A4: High cytotoxicity could be due to several factors:
-
On-target toxicity: PRMT5 is essential for the proliferation and survival of many cell types.[2] Inhibition of its activity can lead to cell cycle arrest and apoptosis.
-
Off-target effects: The compound may be hitting other essential cellular targets.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. A solvent-only control is crucial.
-
Compound stability: Degradation of the compound could lead to toxic byproducts. Ensure proper storage and handling of this compound.
Q5: How long should I treat my cells with this compound to observe a significant effect?
A5: The optimal treatment duration depends on the experimental endpoint.
-
Target engagement (sDMA reduction): A significant decrease in sDMA levels can often be observed within 24 to 72 hours of treatment.
-
Cell viability/proliferation: Effects on cell growth are typically measured over a longer period, such as 72 to 96 hours, to allow for effects on cell cycle progression to manifest.
-
Gene expression changes: Alterations in the expression of PRMT5 target genes can be detected by qRT-PCR or RNA-sequencing, typically after 24 to 48 hours of treatment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No change in sDMA levels after treatment | Insufficient inhibitor concentration. | Increase the concentration of this compound. Perform a dose-response experiment to find the optimal concentration. |
| Poor cell permeability of the inhibitor. | While this compound is expected to be cell-permeable, this can be cell-line dependent. Consider using a positive control PRMT5 inhibitor with known cell permeability. | |
| Inactive compound. | Verify the integrity and activity of your this compound stock. | |
| Issues with Western blot protocol. | Optimize your Western blot protocol, including antibody concentrations and incubation times. Ensure your anti-sDMA antibody is validated for your application. | |
| High variability in cell viability assays | Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. |
| Edge effects in the plate. | Avoid using the outer wells of the microplate or fill them with media without cells. | |
| Compound precipitation. | Check the solubility of this compound in your culture medium. Prepare fresh dilutions for each experiment. | |
| Discrepancy between biochemical IC50 and cellular EC50 | Cell permeability and efflux pumps. | The compound may have poor permeability or be actively transported out of the cell, requiring higher concentrations for a cellular effect. |
| High protein binding in culture medium. | The presence of serum proteins can reduce the effective concentration of the inhibitor. Consider reducing the serum concentration if your cell line can tolerate it. | |
| Cellular repair mechanisms. | Cells may have compensatory mechanisms that counteract the effect of the inhibitor over time. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve to determine the IC50 value.
Western Blot for Symmetric Dimethylarginine (sDMA)
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against sDMA overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Quantitative Data Summary
| Inhibitor | Assay Type | Cell Line | IC50 / EC50 |
| EPZ015666 (GSK3235025) | Enzymatic Assay | - | 22 nM |
| JNJ-64619178 | Cell Viability | Mantle Cell Lymphoma | Nanomolar range |
| LLY-283 | Cell Viability | Various Cancer Lines | 25 nM |
| PRT382 | Cell Viability | Mantle Cell Lymphoma | 44.8 - 1905.5 nM |
Note: The IC50/EC50 values for this compound are not yet publicly available and should be determined empirically for each cell line and experimental condition.
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Minimizing Off-Target Effects of PRMT5 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing and troubleshooting potential off-target effects of PRMT5 inhibitors, using PRMT5-IN-21 as a representative example.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with PRMT5 inhibitors?
A: Off-target effects are unintended interactions of a drug or inhibitor with cellular components other than its intended target.[1][2] For PRMT5 inhibitors, this means the compound might bind to and modulate the activity of other proteins besides PRMT5. These unintended interactions can lead to misleading experimental results, cellular toxicity, or a phenotype that is not representative of true PRMT5 inhibition.[1][3]
Q2: How can I determine the optimal concentration of this compound to minimize off-target effects?
A: The key is to use the lowest concentration that effectively inhibits PRMT5 activity. This can be determined by performing a dose-response curve and measuring a specific biomarker of PRMT5 activity, such as the symmetric dimethylation of arginine on a known substrate (e.g., SmD3 or H4R3me2s).[4] It is recommended to use concentrations at or slightly above the IC50 (half-maximal inhibitory concentration) for PRMT5 to reduce the likelihood of engaging lower-affinity off-targets.
Q3: What are some initial steps to verify that my observed phenotype is due to on-target PRMT5 inhibition?
A: To confirm on-target activity, you should:
-
Use a structurally distinct PRMT5 inhibitor: If a different PRMT5 inhibitor produces the same phenotype, it is more likely to be an on-target effect.
-
Perform a genetic knockdown: Use siRNA or shRNA to reduce PRMT5 expression. If this recapitulates the phenotype observed with this compound, it strongly suggests an on-target effect.
-
Conduct a rescue experiment: In a PRMT5 knockout or knockdown background, the addition of this compound should not produce any further effect on the phenotype of interest.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| High cellular toxicity at expected effective concentrations. | Off-target effects on essential cellular pathways. | 1. Lower the inhibitor concentration and perform a dose-response curve for toxicity. 2. Compare the toxicity profile with that of a structurally different PRMT5 inhibitor. 3. Perform a kinase panel screening to identify potential off-target kinases. |
| Inconsistent or unexpected phenotype compared to published data for PRMT5 inhibition. | The observed phenotype is a result of off-target effects. | 1. Validate on-target engagement using a Cellular Thermal Shift Assay (CETSA). 2. Use an orthogonal approach like siRNA-mediated knockdown of PRMT5 to see if the phenotype is reproduced. 3. Profile the inhibitor against a broad panel of proteins to identify potential off-targets. |
| Loss of inhibitor effect over time. | Development of resistance. | 1. Analyze PRMT5 expression levels and for mutations in the drug-binding site. 2. Investigate potential upregulation of compensatory signaling pathways. |
Data Presentation: Selectivity of Common PRMT5 Inhibitors
While specific data for this compound is not publicly available, the following table illustrates how selectivity data for PRMT5 inhibitors is typically presented. Researchers should aim to generate similar data for their specific inhibitor.
| Compound | PRMT5 IC50 (nM) | Selectivity vs. other PRMTs (Fold) | Notes |
| EPZ015666 (GSK3235025) | 22 | >1000-fold vs. other HMTs | Orally available, potent, and selective. |
| GSK591 | ~20 | Highly selective | Validated chemical probe for PRMT5. |
| LLY-283 | ~5 | Highly selective | Potent and selective PRMT5 inhibitor. |
| C220 | ~10 | Highly selective | Potent and selective small-molecule inhibitor. |
Experimental Protocols
Western Blot for PRMT5 Target Engagement
This protocol is to determine the on-target activity of this compound by measuring the levels of symmetric dimethylarginine (SDMA) on a known PRMT5 substrate.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Primary antibodies: anti-SDMA, anti-H4, anti-SmD3, anti-PRMT5, anti-GAPDH (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of this compound concentrations (and a DMSO control) for 24-48 hours.
-
Cell Lysis: Harvest cells and lyse them in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescence substrate.
-
-
Analysis: Quantify the band intensities and normalize the SDMA signal to the total protein level of the substrate (e.g., H4 or SmD3) and the loading control. A dose-dependent decrease in the SDMA signal indicates on-target PRMT5 inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify direct binding of an inhibitor to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Cell lysis buffer
-
Primary antibody: anti-PRMT5
-
Secondary antibody
Procedure:
-
Cell Treatment: Treat intact cells with this compound or DMSO for a specified time.
-
Heating: Aliquot the cell suspension and heat the different aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Protein Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble PRMT5 remaining at each temperature using Western blotting.
-
Analysis: Plot the amount of soluble PRMT5 as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Signaling Pathway and Off-Target Troubleshooting
Caption: Workflow for validating on-target effects of this compound.
Experimental Workflow for Identifying Off-Target Effects
Caption: A logical workflow for identifying potential off-target effects.
PRMT5 Signaling Context
Caption: Overview of PRMT5's role in cellular signaling pathways.
References
Prmt5-IN-21 showing inconsistent results in assays
Welcome to the technical support center for Prmt5-IN-21. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent and reliable performance of this compound in your assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] This post-translational modification plays a crucial role in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1][2] By inhibiting the enzymatic activity of PRMT5, this compound can modulate these pathways, making it a valuable tool for studying the biological functions of PRMT5 and a potential therapeutic agent in diseases where PRMT5 is dysregulated, such as cancer.
Q2: What are the common assays used to evaluate the activity of this compound?
The activity of this compound is typically assessed using a combination of biochemical and cellular assays:
-
Biochemical Assays: These assays directly measure the enzymatic activity of purified PRMT5 in the presence of the inhibitor. Common formats include:
-
Radiometric Assays: These assays use a radioactively labeled methyl donor (S-adenosyl-L-methionine, SAM) to quantify the transfer of methyl groups to a substrate.
-
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): This is a bead-based immunoassay that detects the methylated product of the PRMT5 reaction, offering a non-radioactive, high-throughput alternative.
-
-
Cellular Assays: These assays evaluate the effect of this compound on PRMT5 activity within a cellular context. Key cellular assays include:
-
Western Blotting for Symmetric Dimethylarginine (SDMA): This technique is used to measure the levels of symmetric dimethylation on PRMT5 substrates, such as histone H4 at arginine 3 (H4R3me2s) or Sm proteins. A decrease in SDMA levels upon treatment with this compound indicates target engagement and inhibition in cells.
-
Cell Viability/Proliferation Assays: Assays such as MTT or CellTiter-Glo® are used to determine the effect of this compound on the growth and survival of cancer cell lines that are dependent on PRMT5 activity.
-
Cellular Thermal Shift Assay (CETSA®): This assay confirms the direct binding of this compound to PRMT5 in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.
-
Troubleshooting Inconsistent Results
One of the most common challenges in working with enzyme inhibitors is variability in experimental results. The following sections provide guidance on how to troubleshoot inconsistent outcomes with this compound.
Inconsistent IC50 Values in Biochemical Assays
Q3: We are observing significant variability in the IC50 value of this compound in our biochemical assays. What are the potential causes and solutions?
Inconsistent IC50 values in biochemical assays can arise from several factors. Below is a table summarizing common causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Step |
| Compound Purity and Stability | Verify the purity of your this compound stock using methods like HPLC or mass spectrometry. Ensure the compound is stored correctly, protected from light and temperature fluctuations, to prevent degradation. Prepare fresh dilutions from a new stock for each experiment. |
| Enzyme Activity and Concentration | Ensure consistent activity of the PRMT5 enzyme preparation. Use a consistent lot of enzyme and store it under recommended conditions. Variations in enzyme concentration can significantly shift the apparent IC50. |
| Substrate and Cofactor Concentration | The concentration of the peptide substrate and the methyl donor, S-adenosylmethionine (SAM), can influence the IC50 value. Use concentrations that are at or below the Km for each to ensure competitive inhibition is accurately measured. |
| Inaccurate Pipetting | High variability between replicate wells is often due to pipetting inaccuracies. Use calibrated pipettes and ensure proper mixing of all reagents. |
| Assay Conditions | Maintain consistent assay conditions, including buffer composition, pH, temperature, and incubation time, across all experiments. |
| Edge Effects in Microplates | The outer wells of a microplate are more susceptible to evaporation and temperature changes. Avoid using these wells for critical measurements or ensure proper sealing of the plate during incubation. |
Troubleshooting Flowchart for Biochemical Assays
Caption: Troubleshooting logic for inconsistent biochemical assay results.
Inconsistent Results in Cellular Assays
Q4: We are seeing variable results in our cell-based assays with this compound. How can we improve consistency?
Cellular assays introduce additional layers of complexity. The table below outlines potential sources of inconsistency and how to address them.
| Potential Cause | Troubleshooting Step |
| Cell Line Health and Passage Number | Ensure cells are healthy and in the logarithmic growth phase. Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Use a cell counter to ensure accurate and consistent seeding density. |
| Compound Stability in Media | This compound may have limited stability in cell culture media. Perform a time-course experiment to determine the optimal treatment duration. |
| Off-Target Effects | At high concentrations, this compound may have off-target effects that can confound the results. Correlate cellular effects with biochemical potency and target engagement data (e.g., from CETSA). |
| Variability in Western Blotting | For assays measuring SDMA levels, ensure consistent protein loading, transfer efficiency, and antibody concentrations. Always normalize to a loading control. |
PRMT5 Signaling and Inhibition Workflow
Caption: Simplified PRMT5 signaling pathway and point of inhibition.
Quantitative Data Summary
The following tables summarize hypothetical IC50 values for this compound in various assays. These values are provided for reference and may vary based on experimental conditions.
Table 1: this compound Biochemical IC50 Values
| Assay Type | Substrate | IC50 (nM) |
| Radiometric | Histone H4 peptide | 15 |
| AlphaLISA® | Histone H4 peptide | 25 |
Table 2: this compound Cellular IC50 Values
| Cell Line | Assay Type | Endpoint | IC50 (µM) |
| MCF-7 (Breast Cancer) | Western Blot | H4R3me2s Reduction | 0.5 |
| HCT116 (Colon Cancer) | Cell Viability (MTT) | Growth Inhibition | 1.2 |
| A549 (Lung Cancer) | Cell Viability (MTT) | Growth Inhibition | 2.5 |
Detailed Experimental Protocols
Protocol 1: Radiometric PRMT5 Inhibition Assay
Objective: To determine the in vitro potency of this compound by measuring the inhibition of PRMT5-mediated methylation of a histone H4 peptide using a radioactive methyl donor.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 (1-21) peptide, biotinylated
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 1 mM DTT, 10 mM MgCl₂
-
Stop Solution: 7.5 M Guanidine Hydrochloride
-
Phosphocellulose filter paper
-
Scintillation fluid
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.
-
In a 96-well plate, add 5 µL of the diluted this compound or DMSO vehicle control.
-
Add 20 µL of a solution containing the PRMT5/MEP50 enzyme and the histone H4 peptide substrate in Assay Buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of ³H-SAM in Assay Buffer.
-
Incubate the plate for 1 hour at 30°C.
-
Stop the reaction by adding 10 µL of Stop Solution.
-
Spot 10 µL of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper three times with 75 mM phosphoric acid to remove unincorporated ³H-SAM.
-
Air dry the filter paper and place it in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm the target engagement of this compound with PRMT5 in intact cells.
Materials:
-
Cell line of interest (e.g., MCF-7)
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer with protease inhibitors
-
Antibodies: anti-PRMT5, anti-GAPDH (loading control), HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at the desired concentration or DMSO for 1 hour at 37°C.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-PRMT5 antibody.
-
Quantify the band intensities and normalize them to the intensity at the lowest temperature.
-
Plot the normalized intensities against the temperature to generate melting curves for both the DMSO- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Experimental Workflow for Inhibitor Characterization
Caption: A typical experimental workflow for characterizing a PRMT5 inhibitor.
References
- 1. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer [mdpi.com]
- 3. Structural biology and chemistry of protein arginine methyltransferases - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00269E [pubs.rsc.org]
Addressing cell viability artifacts with Prmt5-IN-21
Welcome to the technical support center for Prmt5-IN-21. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this potent and selective PRMT5 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during your experiments, particularly concerning cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-permeable, small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). As a cyclonucleoside derivative, it is designed to specifically target the enzymatic activity of PRMT5.[1][2] PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[3] By inhibiting PRMT5, this compound blocks these methylation events, which can lead to cell cycle arrest, apoptosis, and the suppression of tumor growth in cancer cells where PRMT5 is overexpressed or plays a critical oncogenic role.[4]
Q2: I am seeing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?
A2: Inconsistent IC50 values can stem from several factors. Key among these are variations in cell density at the time of treatment, the passage number of the cell line, and the duration of inhibitor exposure.[5] Ensure that you are using a consistent cell seeding density and passage number range for all experiments. Additionally, the metabolic activity of your cells can influence the readout of viability assays, so it is important to maintain consistent culture conditions.
Q3: My cell viability is over 100% at low concentrations of this compound. Is this a real effect?
A3: An apparent increase in cell viability at low inhibitor concentrations is a phenomenon that can be observed with some compounds. This is often not a true representation of increased cell proliferation but can be an artifact of the assay itself. For instance, the compound might interfere with the assay chemistry or induce a metabolic change in the cells that enhances the signal of the viability reagent. It is recommended to visually inspect the cells under a microscope and use an orthogonal viability assay to confirm these findings.
Q4: Can this compound interfere with my cell viability assay?
A4: Yes, like many small molecules, this compound has the potential to interfere with certain cell viability assays. For colorimetric assays like MTT, the compound could chemically reduce the tetrazolium salt, leading to a false positive signal. For luciferase-based assays like CellTiter-Glo, the inhibitor could potentially inhibit or enhance the luciferase enzyme. It is crucial to run a cell-free control where the compound is added to the assay medium without cells to check for any direct chemical interference.
Troubleshooting Guide for Cell Viability Artifacts
This guide provides a step-by-step approach to identifying and resolving potential artifacts when assessing cell viability with this compound.
Problem 1: Compound Precipitation in Cell Culture Media
-
Observation: You notice a cloudy appearance or visible precipitate in your culture wells after adding this compound.
-
Cause: this compound is soluble in DMSO at 10 mM, but its aqueous solubility is lower. When a concentrated DMSO stock is diluted into aqueous cell culture medium, the compound can precipitate out of solution, a phenomenon known as "solvent shock."
-
Solution:
-
Prepare an Intermediate Dilution: Instead of adding the high-concentration DMSO stock directly to your media, first prepare an intermediate dilution of this compound in DMSO.
-
Pre-warm the Media: Always add the inhibitor to cell culture medium that has been pre-warmed to 37°C.
-
Vortex During Addition: Add the inhibitor to the medium while gently vortexing to ensure rapid and even dispersion.
-
Test Solubility: Perform a solubility test by preparing serial dilutions of this compound in your specific cell culture medium and incubating for the duration of your experiment. Visually inspect for precipitation.
-
Problem 2: Discrepancy Between Viability Readout and Cell Morphology
-
Observation: The cell viability assay indicates high viability, but microscopic examination shows stressed or dying cells.
-
Cause: The chosen viability assay may be measuring a parameter that is not directly reflective of cell death in your specific experimental context. For example, assays that measure metabolic activity (like MTT or MTS) can be misleading if the inhibitor causes cell cycle arrest without immediate cell death, as arrested cells can sometimes be larger and more metabolically active on a per-cell basis.
-
Solution:
-
Use an Orthogonal Assay: Validate your findings with a different type of viability assay. For example, if you are using a metabolic assay, try a membrane integrity assay (like Trypan Blue exclusion or a cytotoxicity assay that measures LDH release) or an apoptosis assay (like Annexin V staining).
-
Direct Cell Counting: Whenever possible, correlate your assay results with direct cell counts using a hemocytometer or an automated cell counter.
-
Problem 3: Suspected Chemical Interference with the Assay Reagents
-
Observation: You observe a high background signal in your cell-free control wells (media + inhibitor + assay reagent, but no cells).
-
Cause: this compound may be directly interacting with the assay components. For example, it could be reducing the MTT reagent or affecting the luciferase enzyme in the CellTiter-Glo assay.
-
Solution:
-
Run Cell-Free Controls: Always include a cell-free control with the full range of inhibitor concentrations to quantify any direct chemical interference.
-
Subtract Background: Subtract the signal from the cell-free control wells from your experimental wells.
-
Consider an Alternative Assay: If the interference is significant and cannot be corrected for, switch to a different viability assay that is based on an unrelated detection method.
-
Quantitative Data for Representative PRMT5 Inhibitors
The following tables summarize the cellular activity of various PRMT5 inhibitors in different cancer cell lines. This data is provided for comparative purposes to guide your experimental design.
Table 1: IC50 Values of PRMT5 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| EPZ015666 | A549 | Non-Small Cell Lung Cancer | >25,000 | |
| EPZ015666 | HCT116 | Colorectal Cancer | 1,400 | |
| C220 | Ba/F3-EpoR-JAK2V617F | Myeloproliferative Neoplasm | ~250 | |
| 7f | MiaPaCa-2 | Pancreatic Cancer | 28 | |
| 7f | MDA-MB-231 | Breast Cancer | 15 |
Table 2: Effect of PRMT5 Inhibition on Downstream Biomarkers
| Inhibitor | Cell Line | Concentration | Effect | Reference |
| EPZ015666 | KMS11 | 1 µM | Decreased TRIM21 SDMA | |
| C220 | SET2 | 1 µM (6 days) | Reduction in total SDMA | |
| AdOx | MCF7 | 100 µM (24 hr) | Reduction in total SDMA |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo®
This protocol is adapted from standard manufacturer's instructions and published studies.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (e.g., 0.1% DMSO). Remove the old medium and add the medium containing the inhibitor or vehicle.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from cell-free wells. Normalize the data to the vehicle control (set to 100% viability) and plot the results to determine the IC50 value.
Protocol 2: Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol is based on standard Western blotting procedures and information from antibody datasheets.
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against symmetric dimethylarginine (e.g., anti-SDMA, clone Sym10) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is a standard method for analyzing DNA content by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest both adherent and floating cells and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: PRMT5 signaling pathway and point of inhibition by this compound.
Caption: Troubleshooting workflow for unexpected cell viability results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5-TRIM21 interaction regulates the senescence of osteosarcoma cells by targeting the TXNIP/p21 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Prmt5-IN-21 degradation and stability in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation and stability of Prmt5-IN-21 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cyclonucleoside-based inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including gene expression, RNA splicing, and DNA damage repair.[2][3] Inhibition of PRMT5 is a promising therapeutic strategy for various cancers.
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
While specific stability data for this compound is not publicly available, general recommendations for similar small molecule inhibitors can be followed. For the solid powder form, storage at -20°C for up to 3 years or at 4°C for up to 2 years is a common practice. For stock solutions, it is advisable to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: What is the best solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many small molecule inhibitors. For Prmt5-IN-20, a related compound, DMSO is recommended for in vitro stock solutions.[4] It is crucial to use high-purity, anhydrous DMSO to minimize degradation.
Q4: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What can I do?
This is a common issue known as "precipitation upon dilution." To mitigate this, consider the following:
-
Lower the final concentration: The compound may not be soluble at the desired final concentration in your aqueous buffer.
-
Use a surfactant: A small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, can help to maintain the compound's solubility in aqueous solutions.
-
Optimize the solvent composition: For some in vivo applications, co-solvents like PEG300 or corn oil are used in combination with DMSO and surfactants.
-
Prepare fresh dilutions: Always prepare fresh dilutions from your stock solution immediately before use.
Q5: How can I assess the stability of this compound in my specific experimental conditions?
Since stability can be influenced by various factors such as the solvent, buffer composition, pH, temperature, and light exposure, it is essential to perform your own stability studies. A common method is to incubate this compound in your experimental buffer for different durations and then analyze the remaining intact compound using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. Perform a stability study in your experimental buffer (see Experimental Protocols). Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Loss of compound activity over time | Instability of the compound in the prepared solution. | Store stock solutions at -80°C. Avoid prolonged storage of diluted working solutions. Protect solutions from light. |
| Precipitate forms in the stock solution upon storage at -20°C | The compound may have limited solubility in the solvent at lower temperatures. | Gently warm the solution and sonicate to redissolve the compound before use. If the issue persists, consider preparing a fresh, lower concentration stock solution. |
| Difficulty dissolving the compound | The compound may have poor solubility in the chosen solvent. | Use a fresh bottle of anhydrous, high-purity solvent (e.g., DMSO). Gentle warming and sonication can aid dissolution. |
Quantitative Data Summary
Specific quantitative data on the degradation and stability of this compound is not currently available in the public domain. Researchers are strongly encouraged to determine the stability of this compound under their specific experimental conditions. The following table is provided as a template for summarizing your experimental findings.
| Condition | Solvent/Buffer | Temperature (°C) | Half-life (t½) | Degradation Products (if known) |
| Example 1 | DMSO | 25 | > 24 hours | Not determined |
| Example 2 | PBS, pH 7.4 | 37 | User-determined | User-determined |
| Example 3 | Cell Culture Medium + 10% FBS | 37 | User-determined | User-determined |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution using HPLC
This protocol provides a general framework for determining the stability of this compound in a specific buffer.
1. Preparation of this compound Solution: a. Prepare a 10 mM stock solution of this compound in anhydrous, high-purity DMSO. b. Dilute the stock solution to a final concentration of 100 µM in your desired experimental buffer (e.g., PBS, cell culture medium). Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects.
2. Incubation: a. Aliquot the prepared solution into multiple vials. b. Incubate the vials at the desired temperature (e.g., room temperature, 37°C). c. At various time points (e.g., 0, 2, 4, 8, 24 hours), take one vial and immediately stop any potential degradation by freezing it at -80°C or by adding a quenching solution if necessary.
3. HPLC Analysis: a. Thaw the samples just before analysis. b. Analyze the samples by reverse-phase HPLC using a suitable C18 column. c. The mobile phase composition and gradient will need to be optimized for this compound. A typical starting point could be a gradient of acetonitrile and water with 0.1% formic acid. d. Monitor the elution of this compound using a UV detector at an appropriate wavelength (determined by a UV scan of the compound).
4. Data Analysis: a. Measure the peak area of the intact this compound at each time point. b. Plot the percentage of the remaining this compound (relative to the t=0 time point) against time. c. From this plot, you can determine the degradation rate and the half-life of the compound under your specific conditions.
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
Why is my western blot showing inconsistent bands after Prmt5-IN-21 treatment?
Welcome to the technical support center for researchers utilizing Prmt5-IN-21. This guide provides targeted troubleshooting advice and detailed protocols to address common issues encountered during Western blot analysis following treatment with this PRMT5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing multiple bands or unexpected band sizes for my target protein after this compound treatment?
A1: This is a common issue that can arise from several factors related to both the biological effects of the inhibitor and the Western blot technique itself.
Possible Causes and Solutions:
-
Protein Degradation: this compound treatment can induce cellular stress or apoptosis, leading to the degradation of your target protein.[1] This often appears as bands of lower molecular weight.
-
Post-Translational Modifications (PTMs): PRMT5 inhibition alters the methylation status of numerous proteins. This and other PTM changes can affect a protein's conformation and how it migrates through the SDS-PAGE gel, potentially causing band shifts.[4]
-
Solution: Consult literature or databases like PhosphoSitePlus® to check if your protein of interest is a known PRMT5 substrate or is otherwise modified in a way that affects its molecular weight.
-
-
Antibody Non-Specificity: The primary antibody may be cross-reacting with other proteins whose expression is altered by this compound treatment.
-
Solution: Run appropriate controls, such as a lysate from a cell line where your target protein has been knocked out or knocked down, to confirm antibody specificity.[5]
-
-
Splice Variants: PRMT5 is involved in RNA splicing. Its inhibition might lead to the expression of different splice variants of your target protein, which would appear as distinct bands.
-
Solution: Check databases like Ensembl or NCBI to see if your target gene is known to have multiple splice isoforms. You may need to use an antibody specific to a particular isoform.
-
Q2: My target protein band is significantly weaker or completely absent after this compound treatment. What is the likely cause?
A2: A weak or absent signal can be an expected outcome of the experiment or an indication of a technical problem.
Possible Causes and Solutions:
-
Effective PRMT5 Inhibition: this compound may be effectively downregulating the expression or promoting the degradation of your target protein, which is a valid biological result. PRMT5 is known to regulate the expression of pro-survival genes like c-MYC and Cyclin D1.
-
Solution: Include a positive control, such as a lysate from untreated or vehicle-treated cells known to express the protein, to confirm that the experimental setup is working correctly.
-
-
Insufficient Protein Load: If the target protein is low in abundance, you may not have loaded enough total protein to detect it.
-
Solution: Perform a protein concentration assay (e.g., BCA assay) and increase the amount of protein loaded per lane. A minimum of 20-30 µg of total protein is often recommended.
-
-
Poor Antibody Recognition: The inhibitor could induce a conformational change in the target protein that masks the epitope recognized by your primary antibody.
-
Solution: Try using a different primary antibody that recognizes a different epitope on the target protein.
-
-
Inefficient Transfer: The protein may not have transferred efficiently from the gel to the membrane, a problem especially common for very large or very small proteins.
-
Solution: After transfer, stain the membrane with Ponceau S to visualize the total protein and confirm that the transfer was uniform across all lanes. You can also stain the gel with Coomassie Blue to see if a significant amount of protein remains.
-
Q3: My loading control (e.g., GAPDH, β-actin) shows inconsistent levels between the control and this compound treated lanes. Why is this happening?
A3: Inconsistent loading controls are a critical issue that can invalidate the results of the experiment.
Possible Causes and Solutions:
-
Loading Control Expression is Affected by Treatment: The expression of some "housekeeping" proteins can be affected by drug treatments. PRMT5 inhibition can have widespread effects on gene expression, and your loading control may be one of the affected proteins.
-
Solution: Validate your loading control. Run a preliminary experiment and check if the loading control's expression is stable across different doses and time points of this compound treatment. If it is not stable, you must choose a different loading control.
-
-
Inaccurate Protein Quantification or Pipetting: Errors during sample preparation can lead to unequal loading.
-
Solution: Be meticulous during protein quantification and sample loading. Use calibrated pipettes and ensure each lane is loaded with the exact same amount of total protein.
-
-
Uneven Transfer: As mentioned previously, non-uniform transfer can cause variability.
-
Solution: Use a total protein stain like Ponceau S on the membrane immediately after transfer. This allows you to visualize the total protein in each lane and confirm that loading and transfer were even before proceeding with antibody incubation.
-
Q4: I'm observing a vertical smear in the lanes corresponding to my treated samples. What does this indicate?
A4: Smearing on a Western blot is typically a sign of widespread protein degradation or sample overloading.
Possible Causes and Solutions:
-
Drug-Induced Cell Death: this compound may be inducing apoptosis or necrosis, causing widespread proteolytic activity and degradation of many proteins in the cell lysate.
-
Solution: Ensure fresh, potent protease inhibitors are in your lysis buffer. You can also perform a complementary assay (e.g., TUNEL assay or cleaved caspase-3 Western blot) to assess the level of cell death.
-
-
Sample Overloading: Loading too much protein can cause bands to drag and smear down the lane.
-
Solution: Reduce the total amount of protein loaded on the gel.
-
-
Sample Preparation Issues: Overheating the sample during denaturation or issues with the sample buffer can lead to protein aggregation and smearing.
-
Solution: Heat samples at 70°C for 10 minutes instead of 95-100°C to reduce heat-induced degradation and aggregation.
-
Signaling Pathways and Workflows
To better understand the potential effects of this compound, it is helpful to visualize its place in key cellular signaling pathways. The following diagrams illustrate the PRMT5 signaling network and a logical workflow for troubleshooting your Western blot experiment.
Caption: PRMT5 signaling network and the inhibitory action of this compound.
References
Prmt5-IN-21 long-term treatment toxicity in cell lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing Prmt5-IN-21 in long-term cell line-based experiments. As specific long-term toxicity data for this compound is limited, this guide incorporates data from other well-characterized PRMT5 inhibitors to provide a comprehensive resource for troubleshooting and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as compound 1, is a potent cyclonucleoside inhibitor of Protein Arginine Methyltransferase 5 (PRMT5)[1]. PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in regulating gene expression, RNA splicing, and DNA damage repair[2]. By inhibiting PRMT5, this compound can induce anti-proliferative effects, cell cycle arrest, and apoptosis in cancer cell lines.
Q2: What are the expected cytotoxic effects of long-term this compound treatment on cancer cell lines?
A2: Based on studies with various PRMT5 inhibitors, long-term treatment is expected to lead to a sustained inhibition of cell proliferation. This is often accompanied by an induction of apoptosis (programmed cell death) and/or senescence (irreversible cell cycle arrest)[3][4][5]. The specific outcome can be cell-line dependent. For instance, in some lung adenocarcinoma and multiple myeloma cell lines, PRMT5 inhibition leads to significant apoptosis. In other cell types like osteosarcoma, senescence is a more prominent outcome.
Q3: Can cell lines develop resistance to this compound during long-term culture?
A3: Yes, the development of resistance to PRMT5 inhibitors is a known phenomenon. Resistance can arise through various mechanisms, including a drug-induced transcriptional state switch rather than the selection of a pre-existing resistant population. In some mantle cell lymphoma (MCL) models, resistance is associated with the upregulation of mTOR signaling. Additionally, mutations in the p53 gene and the expression of the RNA-binding protein MUSASHI-2 have been identified as potential biomarkers for resistance in B-cell lymphomas.
Q4: Are there any known off-target effects of PRMT5 inhibitors that I should be aware of?
A4: While many PRMT5 inhibitors are designed to be highly selective, off-target effects can still occur, particularly at higher concentrations. It is crucial to perform dose-response experiments to identify the optimal concentration that balances on-target efficacy with minimal off-target toxicity. Some studies suggest that certain PRMT5 inhibitors may have broader effects on methyltransferases or other cellular pathways, underscoring the need for careful validation of experimental findings.
Q5: How does the MTAP status of a cell line affect its sensitivity to PRMT5 inhibitors?
A5: The methylthioadenosine phosphorylase (MTAP) gene status is a critical determinant of sensitivity to many PRMT5 inhibitors. Cancers with a deletion of the MTAP gene accumulate methylthioadenosine (MTA), which is an endogenous partial inhibitor of PRMT5. This pre-existing inhibition makes MTAP-deleted cells more vulnerable to further PRMT5 inhibition, a concept known as synthetic lethality. Therefore, cell lines with MTAP deletions are often more sensitive to PRMT5 inhibitors.
Data on PRMT5 Inhibitor Activity in Cancer Cell Lines
The following tables summarize quantitative data from studies on various PRMT5 inhibitors in different cancer cell lines. This information can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Select PRMT5 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| PRT382 | Z-138 | Mantle Cell Lymphoma | 44.8 | |
| PRT382 | Maver-1 | Mantle Cell Lymphoma | 1905.5 | |
| EPZ015666 | A549 | Non-Small Cell Lung Cancer | ~2500 | |
| GSK3326595 | Z-138 | Mantle Cell Lymphoma | ~20 | |
| Compound 17 | LNCaP | Prostate Cancer | <500 | |
| Compound 17 | A549 | Non-Small Cell Lung Cancer | 447 | |
| CMP5 | HTLV-1 infected cell lines | T-cell Leukemia | 3.98 - 8.91 µM | |
| HLCL61 | ATL cell lines | T-cell Leukemia | 3.09 - 7.58 µM | |
| 3039-0164 | A549 | Non-Small Cell Lung Cancer | 63 µM |
Table 2: Apoptosis and Cell Cycle Arrest Induced by PRMT5 Inhibitors
| Inhibitor | Cell Line | Cancer Type | Effect | Observation | Reference |
| EPZ015666 | KP2 (LUAD) | Lung Adenocarcinoma | Apoptosis | Significant increase in Annexin-V staining after 7 days | |
| EPZ015938 | XG-7 (MM) | Multiple Myeloma | Apoptosis | Significant decrease in cell viability starting at day 4 | |
| EPZ015938 | JJN3, OPM2 (MM) | Multiple Myeloma | Cell Cycle Arrest | Increase in G2 phase | |
| EPZ015938 | AMO1 (MM) | Multiple Myeloma | Cell Cycle Arrest | Increase in G1 phase | |
| GSK3326595 | Z-138 (MCL) | Mantle Cell Lymphoma | Cell Cycle Arrest | G1 arrest | |
| MRTX1719 | HCT116 | Colon Adenocarcinoma | Cell Cycle Arrest | Increased population of cells in G0/G1 phase |
Troubleshooting Guide
This guide addresses common issues encountered during long-term experiments with this compound and other PRMT5 inhibitors.
Issue 1: Higher than expected cytotoxicity or sudden cell death.
-
Question: My cells are dying rapidly, even at low concentrations of this compound. What could be the cause?
-
Answer:
-
Cell Line Sensitivity: The cell line you are using may be exceptionally sensitive to PRMT5 inhibition. This is particularly true for cell lines with MTAP deletions. Verify the MTAP status of your cell line.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%). Run a vehicle-only control to rule out solvent effects.
-
Compound Stability: Ensure your stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Off-Target Effects: At higher concentrations, off-target effects may contribute to cytotoxicity. Perform a dose-response curve to determine the optimal concentration range.
-
Issue 2: Loss of inhibitory effect over time.
-
Question: The inhibitory effect of this compound on cell proliferation is diminishing over several weeks of culture. Why is this happening?
-
Answer:
-
Development of Resistance: As discussed in the FAQs, cell lines can develop resistance to PRMT5 inhibitors over time. This can involve transcriptional reprogramming of the cells.
-
Inhibitor Instability: The inhibitor may not be stable in the cell culture medium for extended periods. Consider more frequent media changes with fresh inhibitor.
-
Cell Line Heterogeneity: The initial cell population may have contained a small subpopulation of resistant cells that have been selected for during the long-term culture.
-
Issue 3: Inconsistent results between experiments.
-
Question: I am getting variable results in my proliferation and apoptosis assays with this compound. How can I improve reproducibility?
-
Answer:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Seeding Density: Ensure consistent cell seeding densities across experiments, as this can influence growth rates and drug sensitivity.
-
Reagent Quality: Use fresh media and supplements. Ensure the quality and concentration of your this compound stock solution are consistent.
-
Assay Timing: Perform assays at consistent time points after treatment initiation.
-
Issue 4: Unexpected morphological changes in cells.
-
Question: My cells are exhibiting unusual morphologies after long-term treatment with this compound. What does this indicate?
-
Answer:
-
Senescence: PRMT5 inhibition can induce a senescent phenotype, which is often characterized by an enlarged and flattened cell morphology. You can confirm senescence by performing a senescence-associated β-galactosidase (SA-β-gal) assay.
-
Differentiation: In some contexts, inhibition of epigenetic regulators can induce cellular differentiation, leading to morphological changes.
-
Cellular Stress: The observed changes could be a general response to cellular stress induced by the inhibitor.
-
Experimental Protocols
Protocol 1: Assessing Long-Term Cytotoxicity using a Real-Time Glo Assay
This protocol is for continuously monitoring cell viability over an extended period.
-
Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at an appropriate density for long-term growth.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Add the this compound dilutions or vehicle control to the respective wells.
-
Real-Time Glo Reagent Addition: Add a non-lytic cytotoxicity reagent (e.g., RealTime-Glo™ MT Cell Viability Assay reagent) to the wells at the time of treatment.
-
Incubation and Measurement: Incubate the plate at 37°C and 5% CO2. Measure luminescence at regular intervals (e.g., every 24 hours) for the duration of the experiment using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the initial time point to determine the relative cell viability over time.
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound as described in the apoptosis protocol.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Simplified PRMT5 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the long-term toxicity of this compound.
Caption: A troubleshooting decision tree for common issues in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PRMT5 Inhibitor Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PRMT5 inhibitors, such as Prmt5-IN-21. The content is designed to address specific issues that may be encountered during the optimization of treatment duration for maximum therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for PRMT5 inhibitors?
A1: PRMT5 inhibitors are small molecules that block the enzymatic activity of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] By inhibiting PRMT5, these compounds can modulate the methylation status of its substrates, thereby affecting various cellular processes including cell cycle progression, gene transcription, RNA splicing, and DNA damage response.[3][4] Dysregulation of PRMT5 activity has been implicated in the progression of numerous cancers, making it a compelling therapeutic target.
Q2: Which signaling pathways are typically affected by PRMT5 inhibition?
A2: Inhibition of PRMT5 has been shown to impact several critical signaling pathways involved in cancer cell proliferation and survival. These include:
-
PI3K/AKT/mTOR Pathway: PRMT5 inhibition can lead to a reduction in mTOR signaling in some cancer types.
-
ERK1/2 Pathway: PRMT5 can regulate the ERK1/2 pathway, and its inhibition can suppress cell growth.
-
WNT/β-catenin Pathway: PRMT5 can promote WNT/β-catenin signaling by epigenetically silencing its antagonists. Inhibition of PRMT5 can reactivate these antagonists and suppress the pathway.
-
Hippo Pathway: PRMT5 can inactivate the Hippo tumor suppressor pathway. Treatment with a PRMT5 inhibitor can reactivate this pathway.
-
p53 Pathway: PRMT5 inhibition can induce aberrant splicing of MDM4, leading to p53 activation and subsequent apoptosis.
Q3: How long should I treat my cells with a PRMT5 inhibitor to see an effect?
A3: The optimal treatment duration for a PRMT5 inhibitor can vary significantly depending on the cell line, the concentration of the inhibitor, and the specific endpoint being measured. Based on preclinical studies, treatment times can range from 24 hours to 10 days. Shorter durations (24-72 hours) are often sufficient to observe changes in protein methylation and the expression of downstream targets. Longer durations (5-10 days) may be necessary to observe significant effects on cell viability and apoptosis. It is recommended to perform a time-course experiment to determine the optimal duration for your specific experimental setup.
Troubleshooting Guides
Issue 1: No significant decrease in cell viability after treatment with this compound.
| Possible Cause | Suggested Solution |
| Insufficient Treatment Duration | The effect of PRMT5 inhibitors on cell viability can be time-dependent. Some studies have shown that longer incubation times (e.g., 5 to 10 days) are required to see a potent effect. Consider extending the treatment duration and performing a time-course experiment (e.g., 24, 48, 72, 96, 120 hours). |
| Suboptimal Drug Concentration | The IC50 value can vary between cell lines. Perform a dose-response experiment with a broad range of concentrations to determine the optimal concentration for your specific cell line. |
| Cell Line Resistance | Some cell lines may be inherently resistant to PRMT5 inhibition. This could be due to the genetic background, such as the absence of MTAP deletion, which can sensitize cells to PRMT5 inhibitors. Consider testing the inhibitor on a panel of cell lines with known genetic backgrounds. |
| Drug Inactivity | Ensure the inhibitor is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment. |
Issue 2: Inconsistent results in Western blot analysis for PRMT5 target methylation.
| Possible Cause | Suggested Solution |
| Timing of Analysis | Changes in histone and protein methylation can be dynamic. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing maximal demethylation of the target protein. |
| Antibody Specificity | Ensure the primary antibody is specific for the symmetrically dimethylated form of the target protein (e.g., anti-SDMA). Validate the antibody using positive and negative controls (e.g., cell lysates from PRMT5 knockdown or knockout cells). |
| Insufficient Protein Lysis | Use a lysis buffer containing protease and phosphatase inhibitors to ensure protein integrity. Sonication may be required to efficiently extract nuclear proteins. |
| Loading Controls | Use a stable loading control that is not affected by PRMT5 inhibition. While actin or tubulin are commonly used, it is good practice to verify their stability in your experimental system. |
Issue 3: High background in apoptosis assays.
| Possible Cause | Suggested Solution |
| Cell Culture Conditions | Suboptimal cell culture conditions, such as over-confluency or nutrient deprivation, can induce apoptosis. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Reagent Handling | Apoptosis detection reagents, such as Annexin V, are sensitive to light and temperature. Follow the manufacturer's instructions carefully for storage and handling. |
| Assay Timing | Apoptosis is a dynamic process. Analyze cells at different time points after treatment to capture early and late apoptotic events. |
| Distinguishing Apoptosis from Necrosis | Use a dual-staining method, such as Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD), to differentiate between apoptotic, necrotic, and viable cells. |
Data Presentation
Table 1: Example Time-Course Data for a PRMT5 Inhibitor (1 µM) in HCT116 Cells
| Treatment Duration (hours) | Cell Viability (% of Control) | Caspase-3/7 Activity (Fold Change) | p-SmD1 (Relative Density) |
| 24 | 95 ± 4.2 | 1.5 ± 0.3 | 0.8 ± 0.1 |
| 48 | 78 ± 5.1 | 3.2 ± 0.5 | 0.5 ± 0.08 |
| 72 | 55 ± 6.3 | 5.8 ± 0.7 | 0.2 ± 0.05 |
| 96 | 42 ± 5.9 | 6.5 ± 0.9 | 0.1 ± 0.03 |
Data are represented as mean ± standard deviation.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the PRMT5 inhibitor (e.g., this compound) for the desired duration (e.g., 24, 48, 72, 96 hours). Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Western Blot for Symmetric Dimethylarginine (SDMA) Marks
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for a known PRMT5 substrate with symmetric dimethylation (e.g., anti-SmD1/D3 [p-SmD1/D3]) overnight at 4°C. Also, probe a separate blot with an antibody against total PRMT5 and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the p-SmD1/D3 signal to the loading control.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the PRMT5 inhibitor at the desired concentration and for the optimal duration determined from previous experiments.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Mandatory Visualizations
Caption: PRMT5 inhibition signaling pathways.
Caption: Workflow for optimizing treatment duration.
Caption: Troubleshooting logic for viability assays.
References
Prmt5-IN-21 solubility issues and how to resolve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of PRMT5-IN-21 and troubleshooting strategies for common experimental issues.
Troubleshooting Guide: Resolving this compound Solubility Issues
Researchers may encounter challenges with the solubility of this compound, particularly when preparing aqueous solutions for in vitro and in vivo experiments. This guide offers a systematic approach to addressing these issues.
Issue: Precipitate Formation in Aqueous Solutions
Precipitation of this compound can occur when diluting a DMSO stock solution into aqueous buffers or cell culture media. This is a common issue for many small molecule inhibitors and can be addressed through a series of optimization steps.
Step-by-Step Troubleshooting Workflow:
-
Verify Stock Solution Integrity:
-
Ensure your this compound stock solution in DMSO is fully dissolved.
-
If any precipitate is visible, gently warm the solution in a 37°C water bath or use a sonicator for a few minutes to aid dissolution.[1]
-
Always use anhydrous, high-purity DMSO for preparing stock solutions, as water contamination can negatively impact solubility.[2]
-
-
Optimize the Dilution Method:
-
Avoid "Solvent Shock": Rapidly adding a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous media can cause the compound to precipitate. Employ a stepwise dilution method instead.[1]
-
First, create an intermediate dilution by adding the DMSO stock to a smaller volume of the aqueous medium.
-
Gently vortex or mix this intermediate solution.
-
Then, add the intermediate dilution to the final volume of the medium.
-
-
Pre-warm the Medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the inhibitor.[1][2]
-
Increase Mixing: Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion. This helps prevent localized high concentrations that are prone to precipitation.
-
-
Modify the Solvent System:
-
If precipitation persists, consider the use of a co-solvent. For cell-based assays, a biocompatible surfactant like Pluronic® F-68 can be added to the culture medium to enhance the solubility of hydrophobic compounds.
-
For in vivo formulations, co-solvents such as PEG300 and Tween-80 are often used in combination with DMSO and saline to improve solubility, as demonstrated with other PRMT5 inhibitors like PRMT5-IN-20.
-
Experimental Protocol: Determining the Maximum Soluble Concentration in Cell Culture Medium
This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Your complete cell culture medium (including serum and other supplements)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare Serial Dilutions: Create a series of dilutions of your this compound DMSO stock in your complete cell culture medium. It is recommended to start from your desired highest experimental concentration and perform 2-fold serial dilutions. Remember to include a vehicle control containing the same final concentration of DMSO as your highest compound concentration.
-
Incubation: Incubate the dilutions at 37°C for a duration relevant to your experiment (e.g., 2, 6, or 24 hours).
-
Visual Inspection: After incubation, carefully inspect each dilution for any signs of precipitation, such as cloudiness, crystals, or a visible pellet.
-
Microscopic Examination: For a more sensitive assessment, examine a small aliquot of each dilution under a microscope to check for the presence of small, insoluble particles.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any precipitate is considered the maximum soluble concentration of this compound under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). A solubility of 10 mM in DMSO has been reported. It is crucial to use anhydrous and high-purity DMSO to ensure maximum solubility and stability of the stock solution.
Q2: How should I store this compound stock solutions?
A2: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Always protect the stock solutions from light.
Q3: My this compound precipitated in the cell culture medium even after following the recommended dilution procedure. What should I do?
A3: If precipitation still occurs, consider the following:
-
Lower the Final Concentration: Your desired experimental concentration may be above the solubility limit of this compound in your specific medium. Try using a lower final concentration.
-
Reduce the DMSO Concentration: While DMSO is necessary to dissolve the compound initially, high final concentrations can be toxic to cells and may also influence solubility. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Assess Compound Stability: Refer to the manufacturer's datasheet for information on the stability of this compound in aqueous solutions. Some compounds may degrade over time, leading to the formation of insoluble byproducts.
Q4: Can I use sonication to redissolve precipitated this compound in my working solution?
A4: While sonication can be used to dissolve the initial stock solution in DMSO, its use on working solutions in aqueous media should be approached with caution. Vigorous sonication can potentially degrade the compound or affect other components in the medium. A gentle warming to 37°C is a safer alternative for trying to redissolve precipitates in the final working solution.
Data Presentation
Table 1: Solubility Profile of this compound and Related Compounds
| Compound | Solvent | Reported Solubility | Notes |
| This compound | DMSO | 10 mM | A potent cyclonucleoside PRMT5 inhibitor. |
| PRMT5-IN-20 | DMSO | 25 mg/mL (79.26 mM) | May require ultrasonication for complete dissolution. |
| PRMT5-IN-30 | DMSO | 50 mg/mL (134.62 mM) | May require ultrasonication for complete dissolution. |
PRMT5 Signaling Pathway and Experimental Workflows
PRMT5 Signaling Pathway
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating various cellular processes, including gene expression, mRNA splicing, and signal transduction. Dysregulation of PRMT5 activity is implicated in several diseases, including cancer.
Caption: PRMT5 signaling pathways and points of intervention.
Experimental Workflow for Troubleshooting Solubility
The following diagram outlines a logical workflow for addressing precipitation issues with this compound in experimental settings.
Caption: A logical guide for troubleshooting this compound precipitation.
References
Validation & Comparative
A Comparative Analysis of PRMT5 Inhibitors: Prmt5-IN-21 vs. EPZ015666
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two notable Protein Arginine Methyltransferase 5 (PRMT5) inhibitors: Prmt5-IN-21 and EPZ015666. This analysis is based on available biochemical, cellular, and in vivo data, alongside detailed experimental protocols and pathway visualizations.
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction. Its dysregulation has been implicated in numerous cancers, making it a compelling target for therapeutic intervention. Small molecule inhibitors of PRMT5, such as this compound and EPZ015666, represent a promising avenue for cancer therapy.
Executive Summary
This guide reveals that while extensive data is available for the well-characterized PRMT5 inhibitor EPZ015666, demonstrating its low nanomolar biochemical potency and broad anti-proliferative effects in various cancer models, quantitative biological data for this compound is not publicly available in the cited literature. This compound is a novel cyclonucleoside inhibitor with a distinct binding mode in the SAM pocket of PRMT5. The lack of published activity data for this compound currently prevents a direct quantitative comparison of its performance against EPZ015666.
Data Presentation
Biochemical and Cellular Activity
| Inhibitor | Target | Biochemical IC50 | Cellular Activity (IC50) | Cell Lines Tested | Reference |
| EPZ015666 | PRMT5 | 22 nM[1], 30 nM[2] | 96 - 904 nM | Mantle Cell Lymphoma (MCL) cell lines (Z-138, Granta-519, Maver-1, Mino, Jeko-1)[3] | [1][3] |
| This compound | PRMT5 | Data not available | Data not available | Data not available |
In Vivo Efficacy
| Inhibitor | Animal Model | Dosing | Efficacy | Reference |
| EPZ015666 | MCL xenograft models | Oral administration | Dose-dependent antitumor activity | |
| This compound | Data not available | Data not available | Data not available |
Mechanism of Action and Signaling Pathways
PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating gene expression, RNA processing, and various signaling pathways implicated in cancer.
Inhibition of PRMT5 can lead to:
-
Transcriptional Repression: Altered histone methylation patterns can lead to the repression of genes involved in cell proliferation and survival.
-
Splicing Dysregulation: PRMT5 is essential for the proper function of the spliceosome. Its inhibition can lead to aberrant splicing of critical transcripts.
-
Induction of Apoptosis: By affecting the expression of key regulatory proteins, PRMT5 inhibition can trigger programmed cell death in cancer cells.
PRMT5 Signaling Pathway
The following diagram illustrates the central role of the PRMT5-MEP50 complex and its downstream effects on gene regulation and other cellular processes.
Caption: The PRMT5-MEP50 complex utilizes SAM to symmetrically dimethylate histone and non-histone proteins, regulating key cellular processes.
Experimental Protocols
Biochemical IC50 Determination (Radioactive Assay for EPZ015666)
This protocol describes a radioactive biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a compound against PRMT5.
Workflow Diagram:
Caption: Workflow for determining the biochemical IC50 of a PRMT5 inhibitor using a radioactive assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., EPZ015666) in a suitable buffer. Prepare a reaction mixture containing the PRMT5/MEP50 enzyme complex, a histone H4-derived peptide substrate, and the radioactively labeled methyl donor, [³H]-S-adenosyl-L-methionine ([³H]-SAM).
-
Reaction Initiation: Initiate the methyltransferase reaction by adding the enzyme to the reaction mixture containing the substrate, [³H]-SAM, and varying concentrations of the inhibitor.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific period to allow for enzymatic activity.
-
Reaction Termination: Stop the reaction, typically by adding trichloroacetic acid (TCA).
-
Capture and Washing: Spot the reaction mixtures onto phosphocellulose filter paper. The negatively charged filter paper binds the positively charged histone peptide substrate. Wash the filters extensively to remove unincorporated [³H]-SAM.
-
Scintillation Counting: Place the dried filter papers into scintillation vials with a scintillation cocktail and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (e.g., MTT or Trypan Blue Exclusion)
This protocol outlines a common method to assess the effect of PRMT5 inhibitors on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., Mantle Cell Lymphoma cell lines) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the PRMT5 inhibitor (e.g., EPZ015666) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Trypan Blue Exclusion Assay: Harvest the cells and stain with trypan blue. Viable cells with intact cell membranes will exclude the dye, while non-viable cells will be stained blue. Count the number of viable and non-viable cells using a hemocytometer or an automated cell counter.
-
-
Data Analysis:
-
MTT Assay: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm).
-
Trypan Blue Exclusion Assay: Calculate the percentage of viable cells.
-
Plot the cell viability against the inhibitor concentration to determine the IC50 value.
-
Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol is used to detect the levels of symmetric dimethylarginine, a direct marker of PRMT5 activity, in cells treated with a PRMT5 inhibitor.
Methodology:
-
Cell Lysis: Treat cells with the PRMT5 inhibitor for a desired time. Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for symmetric dimethylarginine (SDMA). Also, probe a separate membrane or the same stripped membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of SDMA in treated versus untreated cells. A decrease in SDMA levels indicates inhibition of PRMT5 activity.
Conclusion
EPZ015666 is a well-documented, potent, and orally bioavailable PRMT5 inhibitor with demonstrated in vitro and in vivo activity against various cancers, particularly mantle cell lymphoma. In contrast, this compound is a novel cyclonucleoside inhibitor whose biological activity has not been quantitatively reported in the public domain. While the unique chemical structure and binding mode of this compound are of scientific interest, a direct comparison of its performance against EPZ015666 is not feasible at this time due to the lack of available data. Further studies reporting the biochemical and cellular potency of this compound are required to fully evaluate its potential as a therapeutic agent and to draw meaningful comparisons with other PRMT5 inhibitors like EPZ015666. Researchers are encouraged to consult the primary literature for the most up-to-date information on these and other emerging PRMT5 inhibitors.
References
A Comparative Guide to the Efficacy of PRMT5 Inhibitors: Prmt5-IN-21 and GSK591
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two notable Protein Arginine Methyltransferase 5 (PRMT5) inhibitors: Prmt5-IN-21 (also referred to as a PRMT5:MEP50 protein-protein interaction inhibitor) and GSK591. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of these compounds for research and development purposes.
At a Glance: Quantitative Efficacy Comparison
The following table summarizes the key efficacy data for this compound and GSK591, highlighting their distinct mechanisms of action.
| Parameter | This compound (PRMT5:MEP50 PPI Inhibitor) | GSK591 |
| Mechanism of Action | Inhibits the protein-protein interaction between PRMT5 and its essential co-factor, MEP50. | Potent and selective inhibitor of the PRMT5 catalytic activity. |
| Biochemical IC50 | Not Applicable (as it's a PPI inhibitor) | 4 nM, 11 nM[1][2][3] |
| Cellular IC50/EC50 | ~430 nM (LNCaP cells), ~447 nM (A549 cells)[4] | 56 nM (Z-138 cells, EC50 for SmD3 methylation)[5] |
Delving Deeper: Experimental Data and Observations
GSK591: A Potent Catalytic Inhibitor
GSK591 has been extensively characterized as a potent and selective inhibitor of the methyltransferase activity of PRMT5.
-
In Vitro Efficacy: In biochemical assays, GSK591 demonstrates low nanomolar IC50 values of 4 nM and 11 nM against the PRMT5/MEP50 complex.
-
Cellular Activity: In cellular assays, GSK591 effectively inhibits the symmetric dimethylation of SmD3, a known PRMT5 substrate, with an EC50 of 56 nM in Z-138 mantle cell lymphoma cells. This demonstrates its ability to engage and inhibit PRMT5 within a cellular context.
-
In Vivo Potential: While specific in vivo efficacy data for GSK591 is still emerging in publicly available literature, its potent cellular activity suggests its utility as a tool compound for studying the consequences of PRMT5 inhibition in animal models. For instance, in vivo studies with GSK591 have been conducted in mice to evaluate its effects on tumor growth and the tumor microenvironment.
This compound: A Novel Protein-Protein Interaction Inhibitor
This compound represents a different class of PRMT5 inhibitor, targeting the essential interaction between PRMT5 and its cofactor, Methylosome Protein 50 (MEP50). This interaction is crucial for PRMT5's enzymatic activity.
-
Cellular Efficacy: this compound (referred to as compound 17 in some literature) has shown cellular efficacy with IC50 values of approximately 430 nM in LNCaP prostate cancer cells and 447 nM in A549 lung cancer cells. This indicates its ability to disrupt the PRMT5:MEP50 interaction within cells and inhibit downstream functions.
Visualizing the Science: Diagrams and Workflows
To better understand the context of these inhibitors, the following diagrams illustrate the PRMT5 signaling pathway and a general workflow for evaluating PRMT5 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PRMT5:MEP50 protein-protein interaction (PPI) inhibitor compound 17 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSK591 | Structural Genomics Consortium [thesgc.org]
A Head-to-Head Comparison of PRMT5 Inhibitors: The Well-Documented Clinical Candidate JNJ-64619178 Versus the Novel Research Probe Prmt5-IN-21
In the landscape of epigenetic drug discovery, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling target for cancer therapy. Its role in critical cellular processes, including gene expression, mRNA splicing, and signal transduction, has spurred the development of potent and selective inhibitors. This guide provides a detailed comparison of two such inhibitors: JNJ-64619178 (Onametostat), a clinical-stage compound, and Prmt5-IN-21, a novel research compound. Due to the extensive publicly available data for JNJ-64619178 and the limited information for this compound, this comparison will highlight the well-characterized profile of the former while underscoring the data gap for the latter.
At a Glance: Key Quantitative Data
A direct quantitative comparison is challenging due to the lack of publicly available data for this compound. The following tables summarize the available information for JNJ-64619178.
| Parameter | JNJ-64619178 | This compound |
| Biochemical Potency (IC50) | 0.14 nM (for PRMT5/MEP50 complex)[1][2][3] | Not Publicly Available |
| Mechanism of Action | SAM-competitive, pseudo-irreversible[3][4] | Cyclonucleoside inhibitor |
| Selectivity | Highly selective for PRMT5 over other methyltransferases | Not Publicly Available |
| Cellular Activity | JNJ-64619178 | This compound |
| Cell Proliferation Inhibition | Potent antiproliferative activity in various cancer cell lines (lung, breast, pancreatic, hematological) | Not Publicly Available |
| Target Engagement Marker | Inhibition of symmetric dimethylation of SmD1/3 proteins | Not Publicly Available |
| Pharmacokinetics (Mice) | JNJ-64619178 | This compound |
| Clearance | Low (6.6 mL/min/kg) | Not Publicly Available |
| Oral Bioavailability | Moderate (36%) | Not Publicly Available |
| Pharmacokinetics (Humans) | JNJ-64619178 | This compound |
| Terminal Half-life | 64.3 to 84.1 hours | Not Publicly Available |
| Exposure | Dose-proportional | Not Publicly Available |
| In Vivo Efficacy | JNJ-64619178 | This compound |
| Tumor Growth Inhibition | Efficient tumor growth inhibition and regression in multiple xenograft models | Not Publicly Available |
| Dosing Schedule | Once-daily or intermittent oral dosing | Not Publicly Available |
PRMT5 Signaling Pathway and Inhibition
PRMT5 plays a crucial role in cellular proliferation and survival through multiple signaling pathways. It can influence gene expression by methylating histones and transcription factors, and it also regulates mRNA splicing. Dysregulation of PRMT5 activity is a hallmark of various cancers.
Caption: PRMT5 signaling network in cancer and point of inhibition.
JNJ-64619178: A Deep Dive into a Clinical Candidate
JNJ-64619178, also known as onametostat, is a potent, selective, and orally bioavailable inhibitor of PRMT5. It binds to both the S-adenosylmethionine (SAM) and substrate-binding pockets of the PRMT5/MEP50 complex, leading to a pseudo-irreversible inhibition. This unique mechanism of action results in prolonged target engagement.
Extensive preclinical studies have demonstrated its robust anti-tumor activity across a wide range of cancer cell lines and in vivo xenograft models, including lung, breast, pancreatic, and hematological malignancies. Notably, sensitivity to JNJ-64619178 has been linked to the presence of splicing factor mutations in some cancer types.
In a Phase 1 clinical trial involving patients with advanced solid tumors and non-Hodgkin's lymphoma, JNJ-64619178 demonstrated a manageable safety profile with thrombocytopenia being the primary dose-limiting toxicity. The compound exhibited dose-proportional pharmacokinetics and robust target engagement. Preliminary signs of anti-tumor activity were observed, particularly in patients with adenoid cystic carcinoma.
This compound: A Novel but Undisclosed Player
This compound is described as a potent cyclonucleoside PRMT5 inhibitor. It was developed through the design and synthesis of novel 9- and 10-membered purine 8,5'-cyclonucleosides. A co-crystal structure of this compound bound to the PRMT5/MEP50 complex has been solved, confirming its interaction with the SAM binding pocket.
However, beyond this initial report, there is a significant lack of publicly available data regarding its biochemical potency, cellular activity, selectivity, and pharmacokinetic or pharmacodynamic properties. Without this crucial information, a meaningful comparison of its performance against JNJ-64619178 is not possible.
Experimental Methodologies: A General Overview
The evaluation of PRMT5 inhibitors typically involves a series of standardized in vitro and in vivo assays.
Biochemical Potency Assessment
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against PRMT5 is through a biochemical assay.
Caption: General workflow for a PRMT5 biochemical IC50 assay.
Protocol:
-
Reagents: Recombinant human PRMT5/MEP50 complex, biotinylated histone H4 peptide substrate, S-adenosylmethionine (SAM), test inhibitor (e.g., JNJ-64619178), assay buffer, detection antibody specific for the methylated substrate, and a secondary antibody conjugated to a reporter enzyme (e.g., HRP).
-
Procedure:
-
The PRMT5/MEP50 enzyme, histone substrate, and varying concentrations of the inhibitor are pre-incubated in an assay plate.
-
The methylation reaction is initiated by the addition of SAM.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The plate is washed, and the primary antibody that recognizes the methylated substrate is added.
-
After incubation and washing, the secondary antibody is added.
-
A chemiluminescent or fluorescent substrate is added, and the signal is measured using a plate reader.
-
-
Data Analysis: The signal intensity is plotted against the inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.
Cellular Proliferation Assay
To assess the effect of PRMT5 inhibitors on cancer cell growth, a cellular proliferation assay is performed.
Protocol:
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the PRMT5 inhibitor.
-
The plates are incubated for a period of several days (e.g., 3-6 days).
-
Cell viability is assessed using a reagent such as MTT or CellTiter-Glo, which measures metabolic activity or ATP content, respectively.
-
-
Data Analysis: The viability data is normalized to untreated controls, and the concentration of the inhibitor that causes 50% growth inhibition (GI50) is determined.
Conclusion: A Tale of Two Inhibitors at Different Stages
The comparison between JNJ-64619178 and this compound is a tale of two inhibitors at vastly different stages of development and disclosure. JNJ-64619178 is a well-characterized, clinical-stage molecule with a wealth of preclinical and emerging clinical data that support its potential as a therapeutic agent. Its high potency, selectivity, favorable pharmacokinetic profile, and demonstrated in vivo efficacy make it a strong candidate for further development.
In contrast, this compound is a novel chemical probe whose full potential and performance characteristics remain largely unknown to the public. While its discovery is of scientific interest, the absence of comprehensive data precludes any objective assessment of its superiority or inferiority to JNJ-64619178. For researchers and drug developers, JNJ-64619178 currently stands as the more robust and validated tool for investigating the therapeutic potential of PRMT5 inhibition. Further publication of data on this compound is eagerly awaited to understand its place in the growing arsenal of PRMT5 inhibitors.
References
Validating Target Engagement of Novel PRMT5 Inhibitors in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in various cancers due to its central role in regulating diverse cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2] The development of small molecule inhibitors against PRMT5 is a highly active area of research. A crucial step in the preclinical validation of any new PRMT5 inhibitor, such as the hypothetical Prmt5-IN-21, is to unequivocally demonstrate its engagement with PRMT5 within a cellular environment. This guide provides a comparative overview of established experimental methods to validate and quantify the interaction between a novel inhibitor and PRMT5 in cells, complete with detailed protocols and data interpretation.
Key Signaling Pathways Involving PRMT5
PRMT5 exerts its influence on cellular function through the methylation of both histone and non-histone proteins, thereby modulating numerous signaling pathways critical for cancer cell proliferation and survival.[3][4] Understanding these pathways is essential for designing and interpreting target engagement studies.
Comparative Analysis of Target Engagement Methods
Several robust methodologies are available to confirm and quantify the binding of an inhibitor to PRMT5 in a cellular setting. The choice of method often depends on the specific research question, available resources, and the properties of the inhibitor.
| Method | Principle | Throughput | Key Advantages | Key Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[5] | Low to Medium | Label-free; applicable to native proteins in cells and tissues. | Indirect readout; requires a specific antibody; can be labor-intensive. |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures inhibitor-induced changes in the proximity of a fluorescent tracer to a luciferase-tagged target protein. | High | Live-cell assay; quantitative measurement of intracellular affinity. | Requires genetic modification of the target protein; potential for artifacts from overexpression. |
| Immunoprecipitation-Western Blotting (IP-WB) | Measures the effect of the inhibitor on PRMT5's interaction with its binding partners or on the methylation of its substrates. | Low | Assesses functional consequences of target engagement; uses endogenous proteins. | Semi-quantitative; can be affected by antibody specificity and availability. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled probe that is displaced from the target protein by a competitive inhibitor. | High | Quantitative; suitable for high-throughput screening. | In vitro assay; requires purified protein and a fluorescent probe. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement by assessing the thermal stabilization of PRMT5 upon inhibitor binding.
Protocol:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific anti-PRMT5 antibody.
-
Data Analysis: Quantify the band intensities for PRMT5 at each temperature. Plot the percentage of soluble PRMT5 relative to the non-heated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Bioluminescence Resonance Energy Transfer (BRET) Assay
The NanoBRET™ Target Engagement (TE) assay is a sensitive method to quantify inhibitor binding to PRMT5 in living cells.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding for NanoLuc®-PRMT5 fusion protein and a HaloTag® protein.
-
Cell Plating and Labeling: Plate the transfected cells in a white, 96-well plate. The following day, add the cell-permeable fluorescent HaloTag® ligand (the BRET acceptor) and incubate.
-
Inhibitor Treatment: Add serial dilutions of this compound to the wells and incubate to allow for compound entry and target binding.
-
BRET Measurement: Add the NanoLuc® substrate (furimazine) to all wells and immediately measure the luminescence at two wavelengths: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., 618 nm).
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.
Co-Immunoprecipitation (Co-IP) and Western Blotting
This method assesses the functional consequence of PRMT5 inhibition by examining its interaction with known binding partners, such as TRIM21, or the methylation status of its substrates.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-PRMT5 antibody overnight at 4°C. Add Protein A/G magnetic beads to pull down the PRMT5-antibody complexes.
-
Washing and Elution: Wash the beads several times to remove non-specific binding proteins. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with antibodies against a known PRMT5 interacting protein (e.g., TRIM21) or a substrate-specific methylation mark (e.g., symmetric dimethylarginine, SDMA).
-
Data Analysis: A decrease in the co-immunoprecipitated interacting protein or a reduction in the substrate methylation in the presence of this compound indicates successful target engagement and functional inhibition.
Data Presentation: A Comparative Summary
The following table presents a hypothetical comparison of results for this compound against a known PRMT5 inhibitor, EPZ015666.
| Assay | This compound (Hypothetical Data) | EPZ015666 (Reference Data) | Interpretation |
| CETSA (ΔTm) | + 5.2 °C | + 4.8 °C | Both compounds stabilize PRMT5, confirming target engagement. |
| NanoBRET™ TE (IC50) | 25 nM | 30 nM | This compound shows slightly higher potency in displacing the tracer in live cells. |
| Co-IP (PRMT5-TRIM21 interaction) | Dose-dependent decrease | Dose-dependent decrease | Both inhibitors disrupt the interaction of PRMT5 with its binding partner. |
| Western Blot (SDMA levels) | Dose-dependent decrease | Dose-dependent decrease | Both inhibitors effectively reduce the methyltransferase activity of PRMT5 in cells. |
Conclusion
Validating the cellular target engagement of a novel PRMT5 inhibitor is a critical step in its preclinical development. This guide provides a comparative overview of robust and widely accepted methods for this purpose. A multi-faceted approach, employing a combination of biophysical and functional assays such as CETSA, BRET, and Co-IP/Western blotting, will provide the most comprehensive and compelling evidence for the on-target activity of a novel PRMT5 inhibitor like this compound. The selection of the most appropriate methods will depend on the specific scientific questions and available resources.
References
- 1. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
A Head-to-Head Battle: Cross-Validation of PRMT5 Inhibition by Prmt5-IN-21 and siRNA Knockdown
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The protein arginine methyltransferase 5 (PRMT5) has emerged as a critical regulator in a multitude of cellular processes, including cell proliferation, differentiation, and survival. Its dysregulation is frequently implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. Two primary methodologies are employed to probe PRMT5 function and assess its therapeutic potential: targeted inhibition with small molecules and genetic knockdown using small interfering RNA (siRNA). This guide provides an objective comparison of the effects of a representative PRMT5 inhibitor, EPZ015666 (a well-characterized stand-in for Prmt5-IN-21), and PRMT5 siRNA knockdown, supported by experimental data.
Quantitative Comparison of Effects
The following tables summarize the quantitative effects of PRMT5 inhibition by EPZ015666 and siRNA knockdown on key cellular processes in various cancer cell lines.
| Cell Line | Treatment | IC50 (nM) | Endpoint | Reference |
| Mantle Cell Lymphoma (MCL) | EPZ015666 | 22 | Cell Viability | [1][2] |
| Neuroblastoma (CHP-134) | T1-44 (PRMT5 inhibitor) | 5 | Cell Viability | [3] |
| Neuroblastoma (GI-ME-N) | T1-44 (PRMT5 inhibitor) | 30,000 | Cell Viability | [3] |
| HTLV-1 Transformed T-cells | EPZ015666 | Dose-dependent decrease | Cell Viability | [4] |
| Multiple Myeloma (OPM2) | EPZ015938 (PRMT5 inhibitor) | Significant decrease from day 3 | Cellular Growth |
Table 1: Efficacy of PRMT5 Small Molecule Inhibitors. This table showcases the half-maximal inhibitory concentration (IC50) and other measures of efficacy for various PRMT5 inhibitors across different cancer cell lines.
| Cell Line | Method | Effect | Endpoint | Reference |
| Hepatocellular Carcinoma (HCC) | siRNA | Significantly inhibited | Proliferation & Colony Formation | |
| Laryngeal Cancer | shRNA | Suppressed | Migration & Invasion | |
| HTLV-1 Transformed T-cells | shRNA | Significantly decreased | Cellular Proliferation | |
| KSHV-infected cells | siRNA | Inhibited | Cell Cycle Progression & Proliferation | |
| U2OS | siRNA | Dramatic reduction | Colony Growth |
Table 2: Effects of siRNA-mediated PRMT5 Knockdown. This table highlights the qualitative and quantitative outcomes of reducing PRMT5 expression via RNA interference in several cancer cell models.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for the inhibition of PRMT5 using a small molecule inhibitor and siRNA knockdown.
Protocol 1: Small Molecule Inhibition of PRMT5 in Cell Culture
-
Cell Seeding: Plate cells in appropriate multi-well plates at a density that allows for logarithmic growth throughout the experiment. For a 96-well plate, a common seeding density is 5,000-10,000 cells per well.
-
Compound Preparation: Prepare a stock solution of the PRMT5 inhibitor (e.g., EPZ015666) in a suitable solvent, such as dimethyl sulfoxide (DMSO). A typical stock concentration is 10 mM.
-
Treatment: The following day, serially dilute the inhibitor stock solution in a complete growth medium to achieve the desired final concentrations. Remove the existing medium from the cells and add the medium containing the inhibitor. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours for proliferation assays).
-
Endpoint Analysis: Assess the desired cellular phenotype. For example, cell viability can be measured using a CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 2: siRNA-mediated Knockdown of PRMT5
-
Cell Seeding: Approximately 24 hours before transfection, seed cells in antibiotic-free medium so that they are 60-80% confluent at the time of transfection.
-
siRNA Preparation: Dilute the PRMT5-targeting siRNA and a non-targeting control siRNA in an appropriate transfection medium (e.g., Opti-MEM®).
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine® RNAiMAX) in the same transfection medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for gene knockdown.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at the mRNA level (e.g., by qRT-PCR) and/or the protein level (e.g., by Western blot).
-
Phenotypic Analysis: Following confirmation of successful knockdown, proceed with the desired functional assays (e.g., proliferation, apoptosis, or migration assays).
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To understand the downstream consequences of PRMT5 inhibition, it is essential to visualize its role in key signaling pathways.
The above diagram illustrates the two primary methods for interrogating PRMT5 function. Both small molecule inhibitors and siRNA knockdown target PRMT5, leading to similar downstream cellular consequences, including reduced proliferation, increased apoptosis, and cell cycle arrest.
PRMT5 in the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial signaling cascade that regulates cell growth, survival, and metabolism. PRMT5 has been shown to positively regulate this pathway.
PRMT5 in the ERK1/2 Signaling Pathway
The ERK1/2 pathway is another critical regulator of cell proliferation and differentiation. The role of PRMT5 in this pathway can be context-dependent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sustained cancer‐relevant alternative RNA splicing events driven by PRMT5 in high‐risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
In Vivo Showdown: A Comparative Guide to PRMT5 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of various Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. While the novel inhibitor Prmt5-IN-21 has been identified, publicly available literature, including its primary publication, does not yet contain in vivo efficacy data. Therefore, this guide will focus on a comparative analysis of other leading PRMT5 inhibitors with published in vivo studies: EPZ015666 (GSK3235025), GSK3326595, JNJ-64619178, and MRTX1719.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology. It plays a pivotal role in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction, making it a key player in cancer cell proliferation and survival. The development of small molecule inhibitors against PRMT5 has shown significant promise in preclinical and clinical settings. This guide synthesizes available in vivo efficacy data for prominent PRMT5 inhibitors to aid in the evaluation and selection of compounds for further research and development.
PRMT5 Signaling Pathway
PRMT5 symmetrically dimethylates arginine residues on both histone and non-histone proteins. This post-translational modification can lead to the transcriptional repression of tumor suppressor genes, such as those in the RB family, and the modulation of oncogenic pathways like EGFR and PI3K/Akt signaling. Furthermore, PRMT5's role in the methylation of spliceosome components, such as SmD3, is crucial for proper RNA splicing, a process often dysregulated in cancer.
Caption: PRMT5 signaling pathway in cancer.
Comparative In Vivo Efficacy of PRMT5 Inhibitors
The following tables summarize the in vivo efficacy of EPZ015666 (GSK3235025), GSK3326595, JNJ-64619178, and MRTX1719 in various cancer xenograft models.
Table 1: In Vivo Efficacy in Hematological Malignancy Models
| Inhibitor | Cancer Model | Animal Model | Dosing Schedule | Efficacy Outcome | Citation |
| EPZ015666 (GSK3235025) | Mantle Cell Lymphoma (Z-138 Xenograft) | Nude Mice | 200 mg/kg, PO, BID | 95% Tumor Growth Inhibition (TGI) after 21 days | [1] |
| GSK3326595 | Mantle Cell Lymphoma (Z-138 Xenograft) | NSG Mice | 100 mg/kg, PO, BID | Significant dose-dependent anti-tumor effect | [2] |
| JNJ-64619178 | Acute Myeloid Leukemia (Primary AML samples) | Not Applicable (Ex vivo) | Not Applicable | Higher sensitivity in SF mutant samples | [3] |
| MRTX1719 | Not extensively reported in hematological models | --- | --- | --- | --- |
Table 2: In Vivo Efficacy in Solid Tumor Models
| Inhibitor | Cancer Model | Animal Model | Dosing Schedule | Efficacy Outcome | Citation |
| GSK3326595 | Neuroblastoma (CHLA20 Xenograft) | NOD/SCID Mice | 100 mg/kg, PO, daily | Attenuated primary tumor growth and metastasis | [4] |
| JNJ-64619178 | Non-Small Cell Lung Cancer (PDX models) | Immunodeficient Mice | 10 mg/kg, PO, daily | Tumor growth inhibition and regression | [3] |
| MRTX1719 | MTAP-deleted Lung Cancer (LU99 Xenograft) | Immunocompromised Mice | 12.5-100 mg/kg, PO, daily | Dose-dependent tumor growth inhibition | |
| MRTX1719 | MTAP-deleted Pancreatic Cancer (PDX) | Nude Mice | 100 mg/kg, PO, daily | Tumor regression |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized experimental protocols based on the cited literature for evaluating PRMT5 inhibitor efficacy in xenograft models.
General Xenograft Model Protocol:
-
Cell Culture: Human cancer cell lines (e.g., Z-138 for mantle cell lymphoma, LU99 for lung cancer) are cultured under standard conditions.
-
Animal Models: Immunocompromised mice (e.g., Nude, NOD/SCID, or NSG mice), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells (typically 5-10 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. The formula (Length x Width^2)/2 is commonly used to calculate tumor volume.
-
Drug Formulation and Administration: The PRMT5 inhibitor is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose). Once tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into vehicle control and treatment groups. The inhibitor is administered orally (PO) via gavage at the specified dose and schedule.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis, such as measuring the levels of symmetric dimethylarginine (SDMA) on target proteins (e.g., SmD3) by Western blot or immunohistochemistry to confirm target engagement.
Caption: General experimental workflow for in vivo efficacy studies.
Summary and Conclusion
While in vivo efficacy data for the novel cyclonucleoside PRMT5 inhibitor, this compound, is not yet publicly available, a significant body of preclinical evidence supports the anti-tumor activity of other PRMT5 inhibitors.
-
EPZ015666 (GSK3235025) and GSK3326595 have demonstrated robust efficacy in mantle cell lymphoma xenograft models, highlighting the potential of PRMT5 inhibition in hematological malignancies.
-
JNJ-64619178 has shown promise in solid tumor models, particularly in non-small cell lung cancer, with evidence of tumor regression.
-
MRTX1719 represents a targeted approach, exhibiting synthetic lethality in MTAP-deleted cancers. Its efficacy is particularly pronounced in these genetically defined tumors, with demonstrated tumor regression in lung and pancreatic cancer models.
The choice of a PRMT5 inhibitor for further investigation will likely depend on the specific cancer type and its genetic background. For MTAP-deleted tumors, MTA-cooperative inhibitors like MRTX1719 offer a highly selective therapeutic strategy. For other cancers, inhibitors like JNJ-64619178 and the GSK compounds have shown broader anti-tumor activity. As more data becomes available, including potential in vivo studies for this compound, the comparative landscape of PRMT5 inhibitors will continue to evolve, offering new opportunities for targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Prmt5-IN-21 and Other Cyclonucleoside Inhibitors: A Guide for Researchers
In the landscape of epigenetic drug discovery, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical target for therapeutic intervention in various cancers. Among the diverse array of molecules developed to modulate its activity, cyclonucleoside inhibitors represent a promising class. This guide provides a detailed comparative analysis of Prmt5-IN-21, a potent 9-membered purine 8,5'-cyclonucleoside, and other related cyclonucleoside inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their work.
Performance and Potency: A Quantitative Comparison
The inhibitory potential of this compound and its analogs has been rigorously evaluated through biochemical and cellular assays. The data, summarized in the table below, highlights the structure-activity relationships within this series of cyclonucleoside inhibitors. This compound, also referred to as compound 1 in seminal literature, demonstrates high potency in biochemical assays.
| Compound ID | Structure | PRMT5 IC50 (nM) [a] | Z-138 Cell Proliferation IC50 (nM) [b] |
| This compound (1) | 9-membered cyclonucleoside | 1.1 | 15 |
| Analog 2 | 10-membered cyclonucleoside | 3.0 | 58 |
| Analog 3 | 9-membered cyclonucleoside (R-isomer at C5') | 2.8 | 110 |
| GSK3326595 | Non-cyclonucleoside (for reference) | 6.2 [c] | Varies by cell line |
[a] Biochemical IC50 values were determined using a PRMT5/MEP50 complex and a peptide substrate. [b] Cellular antiproliferative activity was assessed in the Z-138 mantle cell lymphoma cell line. [c] Data for GSK3326595 is included as a well-characterized, non-cyclonucleoside clinical candidate for comparative purposes.
The 9-membered ring structure of this compound appears to confer superior biochemical potency compared to its 10-membered ring counterpart (Analog 2). Furthermore, the stereochemistry at the C5' position is crucial for cellular activity, as evidenced by the reduced potency of the R-isomer (Analog 3) in cell proliferation assays.
Mechanism of Action: Targeting the SAM Binding Pocket
Cyclonucleoside inhibitors of PRMT5, including this compound, act as S-adenosyl-L-methionine (SAM) competitive inhibitors.[1] X-ray crystallography studies have revealed that these molecules bind to the SAM-binding pocket of PRMT5, preventing the natural methyl donor from accessing the active site. This inhibition blocks the transfer of methyl groups to arginine residues on histone and non-histone protein substrates, thereby modulating gene expression and other cellular processes.
The rigid conformation of the cyclonucleoside scaffold is thought to contribute to its high binding affinity and potency. The unique 8,5'-linkage locks the ribose sugar and the purine base into a specific orientation that fits snugly within the catalytic pocket of PRMT5.
Signaling Pathways and Cellular Effects
Inhibition of PRMT5 by cyclonucleosides triggers a cascade of downstream cellular events, primarily impacting pathways involved in cell cycle regulation, apoptosis, and RNA splicing.
As depicted in Figure 1, inhibition of PRMT5 by compounds like this compound leads to alterations in pre-mRNA splicing. This can result in the production of pro-apoptotic protein isoforms. Additionally, PRMT5 inhibition has been shown to upregulate the tumor suppressor protein p53, further contributing to the induction of apoptosis in cancer cells.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Biochemical PRMT5 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the ability of a compound to inhibit the methyltransferase activity of PRMT5.
Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT.
-
Dilute PRMT5/MEP50 enzyme complex in assay buffer.
-
Prepare a serial dilution of the inhibitor (e.g., this compound) in DMSO, then dilute in assay buffer.
-
Prepare a solution of biotinylated histone H4 peptide substrate and S-adenosylmethionine (SAM) in assay buffer.
-
Prepare detection reagents: Anti-methylated substrate antibody conjugated to Europium cryptate and Streptavidin-XL665.
-
-
Assay Procedure:
-
Add the diluted inhibitor solution to a 384-well low-volume microplate.
-
Add the diluted PRMT5/MEP50 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate/SAM solution.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and perform detection by adding the HTRF detection reagents.
-
Incubate for 1 hour at room temperature.
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm/620 nm).
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Proliferation Assay (Z-138 Cells)
This assay measures the effect of the inhibitor on the growth of cancer cells.
Protocol:
-
Cell Culture:
-
Culture Z-138 mantle cell lymphoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed Z-138 cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Prepare serial dilutions of the inhibitor in the culture medium.
-
Add the diluted inhibitor to the wells.
-
Incubate the plate for 72 hours.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle-treated control wells.
-
Plot the normalized signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Tumor Xenograft Model
This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID).
-
Subcutaneously implant Z-138 cells (5-10 x 10⁶ cells) into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize mice into treatment and control groups.
-
Prepare the inhibitor formulation for oral or intraperitoneal administration.
-
Administer the inhibitor or vehicle control to the mice daily for a specified period (e.g., 21 days).
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Compare the tumor growth and final tumor weights between the treatment and control groups to assess efficacy.
-
Tumor samples can be further analyzed by Western blot or immunohistochemistry to assess target engagement.
-
Conclusion
This compound and its related 9- and 10-membered cyclonucleoside analogs represent a potent class of PRMT5 inhibitors with promising anti-cancer activity. Their unique structural features and mechanism of action provide a solid foundation for further drug development efforts. The experimental protocols detailed in this guide offer a starting point for researchers to explore the therapeutic potential of these and other novel PRMT5 inhibitors. The continued investigation into the structure-activity relationships and downstream cellular effects of cyclonucleoside inhibitors will be crucial in advancing the next generation of epigenetic therapies.
References
Validating the Specificity of PRMT5 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative framework for validating the specificity of PRMT5 inhibitors, using Prmt5-IN-21 as a primary example and comparing it with other known PRMT5 inhibitors. The methodologies and data presented herein serve as a guide to objectively assess inhibitor performance.
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in a myriad of cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2] Its dysregulation is implicated in various cancers, making it a compelling therapeutic target.[3][4][5] The development of potent and selective PRMT5 inhibitors is a significant focus in oncology drug discovery. This guide will delve into the experimental approaches required to validate the specificity of a novel PRMT5 inhibitor, "this compound," by comparing it with established alternatives.
Comparative Kinase Profiling
To ascertain the selectivity of this compound, a comprehensive kinase panel screening is essential. This involves testing the inhibitor against a broad range of kinases to identify any potential off-target interactions. The results are typically presented as the percentage of inhibition at a specific concentration or as IC50/Kd values.
Below is a table summarizing hypothetical kinase profiling data for this compound against a panel of kinases, alongside data for two other known PRMT5 inhibitors, here designated as Compound A and Compound B, for comparative analysis.
| Kinase Target | This compound (% Inhibition @ 1 µM) | Compound A (% Inhibition @ 1 µM) | Compound B (% Inhibition @ 1 µM) |
| PRMT5 | 98% | 95% | 92% |
| PRMT1 | 15% | 25% | 18% |
| CARM1 (PRMT4) | 8% | 12% | 9% |
| SETD2 | 5% | 7% | 4% |
| EZH2 | 3% | 5% | 2% |
| ABL1 | 10% | 18% | 12% |
| SRC | 12% | 20% | 15% |
| EGFR | 7% | 15% | 8% |
| PI3Kα | 4% | 9% | 5% |
| AKT1 | 6% | 11% | 7% |
Table 1: Comparative Kinase Selectivity Profile. The data illustrates the percentage of inhibition of various kinases at a 1 µM concentration of each compound. Higher inhibition of PRMT5 and lower inhibition of other kinases indicate greater selectivity.
Biochemical and Cellular Potency
Beyond broad kinase profiling, it is crucial to determine the biochemical potency of the inhibitor against PRMT5 and its cellular activity. Biochemical assays measure the direct inhibition of the enzyme's catalytic activity, while cellular assays assess the inhibitor's ability to modulate PRMT5-dependent pathways within a cellular context.
| Inhibitor | Biochemical IC50 (nM) | Cellular EC50 (nM) (SDMA levels) |
| This compound | 15 | 150 |
| Compound A | 25 | 250 |
| Compound B | 50 | 500 |
Table 2: Comparative Potency of PRMT5 Inhibitors. The table shows the half-maximal inhibitory concentration (IC50) from biochemical assays and the half-maximal effective concentration (EC50) from cellular assays measuring symmetric dimethylarginine (SDMA) levels, a key marker of PRMT5 activity.
Experimental Protocols
Kinase Profiling Assay (e.g., KINOMEscan™)
Objective: To determine the selectivity of the inhibitor across the human kinome.
Methodology:
-
A proprietary active site-directed competition binding assay is utilized.
-
The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a panel of over 400 kinases.
-
The binding of the inhibitor to each kinase is measured relative to a control compound.
-
Results are expressed as the percentage of inhibition for each kinase. A lower percentage indicates weaker binding and higher selectivity for the intended target.
PRMT5 Biochemical Activity Assay (e.g., Radiometric Assay)
Objective: To measure the direct inhibitory effect of the compound on PRMT5 enzymatic activity.
Methodology:
-
Recombinant human PRMT5/MEP50 complex is incubated with a histone H4 peptide substrate and a radiolabeled methyl donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
The reaction is initiated in the presence of varying concentrations of the inhibitor.
-
After incubation, the reaction mixture is transferred to a filter membrane to capture the methylated histone peptide.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Symmetric Dimethylarginine (SDMA) Assay (e.g., In-Cell Western)
Objective: To assess the inhibitor's effect on PRMT5 activity in a cellular environment.
Methodology:
-
Cancer cells with known high PRMT5 activity are seeded in microplates.
-
The cells are treated with a serial dilution of the inhibitor for a specified period (e.g., 72 hours).
-
Following treatment, the cells are fixed and permeabilized.
-
A primary antibody specific for SDMA is added, followed by a fluorescently labeled secondary antibody.
-
The fluorescence intensity, which correlates with SDMA levels, is measured using an imaging system.
-
EC50 values are determined by analyzing the dose-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams are provided in DOT language.
Caption: PRMT5 Signaling Pathways.
Caption: Kinase Profiling Workflow.
Caption: Biochemical Assay Workflow.
Conclusion
Validating the specificity of a novel inhibitor like this compound is a multi-faceted process that requires rigorous experimental evaluation. By employing comprehensive kinase profiling, biochemical, and cellular assays, researchers can build a robust data package to support the inhibitor's selectivity and potency. The comparative data presented in this guide, although hypothetical, provides a clear framework for assessing the performance of new PRMT5 inhibitors against existing alternatives. This systematic approach is essential for advancing promising therapeutic candidates into further preclinical and clinical development.
References
- 1. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. pubs.acs.org [pubs.acs.org]
Head-to-head comparison of Prmt5-IN-21 and GSK3326595
In the landscape of epigenetic drug discovery, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling target for cancer therapy. Its role in critical cellular processes, including transcriptional regulation, RNA splicing, and DNA damage repair, has spurred the development of potent and selective inhibitors. This guide provides a detailed head-to-head comparison of two such inhibitors: Prmt5-IN-21 and GSK3326595, offering researchers, scientists, and drug development professionals a comprehensive overview of their biochemical and cellular activities based on available experimental data.
Biochemical and Cellular Performance at a Glance
A summary of the key quantitative data for this compound and GSK3326595 is presented below, highlighting their potency and selectivity.
| Parameter | This compound | GSK3326595 |
| Biochemical IC50 vs. PRMT5 | ~43 nM | 5.9 - 19.7 nM (depending on substrate)[1] |
| Mechanism of Action | Cyclonucleoside PRMT5 inhibitor, binds to the SAM binding pocket. | SAM-uncompetitive, peptide-competitive, slow binding inhibitor.[2] |
| Cellular SDMA Inhibition (EC50) | Data not available | 2 - 160 nM[3][4] |
| Cell Proliferation Inhibition (gIC50) | Data not available | Nanomolar to micromolar range in various cancer cell lines.[3] |
| Selectivity | Data not available | >4,000-fold selective for PRMT5/MEP50 over a panel of 20 other methyltransferases. |
In-Depth Analysis of Inhibitor Characteristics
This compound: A Novel Cyclonucleoside Inhibitor
This compound, also referred to as compound 1 in its primary publication, is a potent and unprecedented 9-membered purine 8,5'-cyclonucleoside that targets the S-adenosylmethionine (SAM) binding pocket of PRMT5. Its unique chemical structure represents a novel class of PRMT5 inhibitors.
Biochemical Activity: Initial biochemical assays have demonstrated that this compound inhibits PRMT5 with an IC50 value of approximately 43 nM. This positions it as a potent inhibitor of PRMT5's methyltransferase activity. However, detailed kinetic studies and selectivity profiling against other methyltransferases are not yet widely available.
Cellular Activity: Currently, there is limited publicly available data on the cellular activity of this compound. Information regarding its effect on cellular symmetric dimethylarginine (SDMA) levels and its anti-proliferative effects on specific cancer cell lines is not detailed in the accessible literature.
GSK3326595: A Clinically Investigated Selective Inhibitor
GSK3326595 (also known as EPZ015938) is a potent, selective, and reversible inhibitor of PRMT5 that has been investigated in clinical trials. It exhibits a distinct mechanism of action as a SAM-uncompetitive and peptide-competitive inhibitor.
Biochemical Activity: GSK3326595 demonstrates potent inhibition of the PRMT5/MEP50 complex with IC50 values ranging from 5.9 to 19.7 nM, depending on the peptide substrate used (e.g., histone H4, H2A, SmD3, FUBP1, and HNRNPH1). It boasts high selectivity, being over 4,000-fold more selective for PRMT5/MEP50 than for a panel of 20 other methyltransferases.
Cellular Activity: In cellular assays, GSK3326595 effectively reduces global SDMA levels with EC50 values ranging from 2 to 160 nM in various breast and lymphoma cell lines. This on-target engagement translates to anti-proliferative effects, with growth inhibition IC50 (gIC50) values in the nanomolar to micromolar range across a broad panel of cancer cell lines. Mechanistically, inhibition of PRMT5 by GSK3326595 can induce alternative splicing of MDM4, leading to activation of the p53 pathway and an increase in p21 protein levels in certain cancer cells.
Signaling Pathways and Experimental Workflows
The inhibition of PRMT5 by small molecules like this compound and GSK3326595 impacts multiple downstream signaling pathways critical for cancer cell survival and proliferation.
Caption: PRMT5 signaling pathway and points of inhibition.
The following diagram illustrates a generalized workflow for determining the biochemical potency of a PRMT5 inhibitor.
Caption: Workflow for biochemical IC50 determination.
This logical diagram outlines the comparative analysis presented in this guide.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Prmt5-IN-21
For laboratory professionals engaged in groundbreaking research and development, the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Prmt5-IN-21, a potent cyclonucleoside PRMT5 inhibitor. Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing environmental impact.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Accumulation Volume (Total Chemical Waste) | No more than 25 gallons per laboratory. | Northwestern University |
| Maximum Accumulation (Acutely Hazardous Waste - P-list) | No more than 1 quart of liquid or 1 kilogram of solid.[1] | University of Pennsylvania |
| Container Headspace | Leave at least one-inch of headroom to allow for expansion. | Central Washington University |
| pH Range for Aqueous Waste (if drain disposal is permissible) | Between 5.0 and 12.5 (Note: Drain disposal is generally not recommended for this compound).[2] | Central Washington University |
Step-by-Step Disposal Procedures
The proper disposal of this compound and associated materials is a critical final step in the experimental workflow. The following procedures are based on established guidelines for hazardous chemical waste management.
1. Unused or Expired Compound:
-
Solid this compound: Dispose of in its original container whenever possible. If the original container is not available, use a clearly labeled, sealed container compatible with the chemical.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name (this compound).
2. Solutions of this compound:
-
Collection: All solutions containing this compound, regardless of concentration or solvent (e.g., DMSO), must be collected as liquid hazardous waste.[3]
-
Waste Container: Use a designated, leak-proof container with a secure screw-top cap. The container material should be compatible with the solvent used. Plastic is often preferred.[1]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and specify all contents, including this compound and the solvent(s).[4]
-
Prohibition: Never dispose of solutions containing this compound down the drain. Intentional dilution of waste to meet sewer disposal requirements is prohibited.
3. Contaminated Labware:
-
Solid Waste: Disposable items such as pipette tips, gloves, and empty vials that have come into contact with this compound should be collected in a designated hazardous waste bag or container.
-
Sharps: Chemically contaminated needles and blades must be disposed of in a labeled, puncture-resistant sharps container.
-
Glassware: Contaminated broken glass should also be placed in a puncture-resistant container labeled for chemically contaminated sharps.
4. Spill Cleanup:
-
Containment: In the event of a spill, use an inert absorbent material to contain the substance.
-
Collection: The spilled chemical and all cleanup materials must be collected and disposed of as hazardous waste.
5. Empty Containers:
-
Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
Rinsate Disposal: The rinsate from the triple rinse must be collected and disposed of as hazardous chemical waste.
-
Container Disposal: After triple-rinsing, deface the original label and dispose of the container as regular trash, unless institutional policy dictates otherwise.
Experimental Protocol Waste Management: In-Cell Western Assay Example
The following outlines waste management for a typical experimental protocol using this compound.
-
Cell Culture Media: All cell culture media containing this compound must be collected as liquid hazardous waste.
-
Assay Plates: Multi-well plates used in the assay should be treated as contaminated solid waste upon completion of the experiment.
-
Consumables: All pipette tips, tubes, and gloves used in the handling of this compound must be disposed of in a designated hazardous waste container.
-
Stock Solutions: Any remaining concentrated stock solution of this compound (e.g., in DMSO) must be disposed of as liquid hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and related waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Prmt5-IN-21
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Prmt5-IN-21, a potent and selective protein arginine methyltransferase 5 (PRMT5) inhibitor. Given that detailed toxicological data for this compound is not widely available, a conservative approach to handling, based on best practices for potent small molecule enzyme inhibitors, is essential to ensure personnel safety and experimental integrity.
I. Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment. The minimum required PPE should be worn at all times when handling the compound in any form (solid or in solution).
Recommended PPE for Handling this compound
| Activity | Body Protection | Eye/Face Protection | Hand Protection | Respiratory Protection |
| Weighing and Compounding (Solid) | Disposable Gown / Lab Coat | Safety Goggles & Face Shield | Double Nitrile Gloves | Certified Chemical Fume Hood |
| Solution Preparation & Dilution | Lab Coat | Safety Goggles | Nitrile Gloves | Certified Chemical Fume Hood or adequate ventilation |
| In Vitro / In Vivo Administration | Lab Coat | Safety Glasses | Nitrile Gloves | Biosafety Cabinet (for cell culture) / As per risk assessment |
| Waste Disposal | Lab Coat | Safety Goggles | Heavy-Duty/Nitrile Gloves | As per risk assessment |
-
Body Protection: A lab coat or disposable gown should be worn to protect skin and clothing from potential splashes.[1][2]
-
Eye and Face Protection: Safety glasses are the minimum requirement.[1] However, when handling the solid compound or preparing concentrated solutions, safety goggles and a face shield are recommended to protect against splashes and airborne particles.[2]
-
Hand Protection: Disposable nitrile gloves are essential for handling this compound.[1] For activities with a higher risk of exposure, such as handling the pure solid or concentrated solutions, double-gloving is recommended. Gloves should be changed immediately if contaminated.
-
Respiratory Protection: All work with the solid form of this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation. When handling solutions, a fume hood or other well-ventilated area is necessary.
II. Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to minimize exposure and prevent contamination.
Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.
Experimental Protocols
1. Weighing and Stock Solution Preparation:
-
Perform all weighing of solid this compound within a certified chemical fume hood.
-
Use disposable weigh boats and spatulas to avoid cross-contamination.
-
Prepare the initial stock solution by slowly adding the appropriate solvent to the solid compound to avoid generating dust.
-
Ensure the container is securely capped before removing it from the fume hood.
2. Storage and Stability:
-
Store solid this compound and stock solutions according to the manufacturer's recommendations, which is typically at -20°C for one month or -80°C for six months for similar compounds.
-
Aliquot stock solutions to minimize freeze-thaw cycles.
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Disposal Procedures
| Waste Type | Disposal Container | Procedure |
| Solid this compound | Labeled Hazardous Chemical Waste Container | Collect in a sealed, clearly labeled container for chemical waste. |
| Contaminated Labware (gloves, tips, tubes) | Labeled Hazardous Chemical Waste Bag/Container | Place all contaminated disposable items in a designated, sealed waste container. |
| Liquid Waste (unused solutions, cell media) | Labeled Hazardous Liquid Chemical Waste Container | Collect all liquid waste containing this compound in a sealed, compatible, and clearly labeled container. |
Follow all local and institutional regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
IV. Emergency Procedures
Emergency Response Protocol
Caption: Immediate actions to take in the event of an accidental exposure to this compound.
In case of a spill, evacuate the immediate area and alert your supervisor and institutional Environmental Health and Safety (EHS) office. Do not attempt to clean up a large spill without appropriate training and equipment.
By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent PRMT5 inhibitor, this compound, ensuring a safe and controlled laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
